Product packaging for Anthranilic acid(Cat. No.:CAS No. 98072-80-1)

Anthranilic acid

Cat. No.: B10759556
CAS No.: 98072-80-1
M. Wt: 137.14 g/mol
InChI Key: RWZYAGGXGHYGMB-UHFFFAOYSA-N
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Description

Anthranilic acid (2-aminobenzoic acid) is a vital bifunctional organic compound, serving as an essential building block in numerous research and development applications. Its structure, featuring both an aromatic amine and a carboxylic acid functional group, makes it a versatile precursor in organic synthesis. A primary application is in the pharmaceutical industry, where it is a key intermediate for the synthesis of a wide range of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid, and various heterocyclic compounds like quinazolinones and benzodiazepines. Furthermore, this compound is a fundamental starting material in the production of dyes and pigments, particularly azo dyes, due to its ability to undergo diazotization. Its role extends to agrochemical research for the development of herbicides and insecticides. In biochemical studies, it is utilized as a substrate for investigating the kynurenine pathway of tryptophan metabolism. Researchers also exploit its metal-chelating properties in coordination chemistry and catalysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B10759556 Anthranilic acid CAS No. 98072-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

RWZYAGGXGHYGMB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N
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Molecular Formula

C7H7NO2
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Related CAS

118337-98-7, Array
Details Compound: Poly(anthranilic acid)
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DSSTOX Substance ID

DTXSID8020094
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Molecular Weight

137.14 g/mol
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Physical Description

Anthranilic acid appears as odorless white to pale-yellow or tan crystalline powder with a sweetish taste. (NTP, 1992), Dry Powder, White to pale yellow solid; [Merck Index] Cream-colored odorless crystalline solid; [MSDSonline], Solid, COLOURLESS-TO-YELLOW FLAKES OR WHITE-TO-YELLOW CRYSTALLINE POWDER.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Flash Point

340 °F (NTP, 1992), 150 °C, 150 °C /from table/
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in ethanol, ethyl ether, slightly soluble in trifluoroacetic acid, benzene, very soluble in chloroform, pyridine, In water, 3.5X10+3 mg/L at 25 °C, 3.5 mg/mL, Solubility in water, g/100ml at 20 °C: 0.35 (poor)
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Density

1.412 (NTP, 1992) - Denser than water; will sink, 1.412 at 20 °C, 1.4 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

4.7 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.7
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Vapor Pressure

Negligible (NTP, 1992), 0.000278 [mmHg], Vapor pressure, Pa at 52.6 °C: 0.1
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Color/Form

White to pale yellow, crystalline powder, Leaves from alcohol, NEEDLE-LIKE CRYSTALS

CAS No.

118-92-3, 1321-11-5
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Melting Point

291 to 295 °F (NTP, 1992), 144-146 °C, 146.5 °C, 146-148 °C
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Synthetic Methodologies for Anthranilic Acid and Its Derivatives

Industrial-Scale Synthesis Approaches

The industrial production of anthranilic acid is primarily dominated by a well-established route starting from o-xylene (B151617). ki.se This process involves the catalytic oxidation of o-xylene to phthalic anhydride (B1165640), a key intermediate. ekb.eguga.edu

Phthalic Anhydride Amination and Hofmann Rearrangement Protocols

The conversion of phthalic anhydride to this compound is a two-step process. ki.seekb.eg First, phthalic anhydride is treated with ammonia (B1221849) to yield phthalamic acid or phthalimide. ki.seekb.egquora.com

An alternative industrial route involves the nitration of toluene (B28343) followed by hydrogenation. ecoinvent.org

Laboratory-Scale Synthetic Routes

In a laboratory setting, a variety of methods have been developed for the synthesis of this compound and its derivatives, offering greater flexibility and access to a wider range of substituted products.

Isatin (B1672199) Oxidation Methods

A versatile and environmentally friendly method for preparing anthranilic acids involves the oxidation of isatins. researchgate.netredalyc.org This reaction is typically carried out by treating the isatin with hydrogen peroxide in the presence of a base like sodium hydroxide. researchgate.netredalyc.orgscienceopen.com A key advantage of this method is its efficiency at room temperature, with reactions often completing within 15 minutes for isatins with substituents on the aromatic ring. researchgate.netredalyc.org N-substituted isatins require a slightly longer reaction time of around 45 minutes. researchgate.netredalyc.org This method allows for the synthesis of a diverse range of substituted anthranilic acids, including those with substituents ortho or meta to the amino group, with reported yields ranging from 51% to 97%. researchgate.netredalyc.org The process is also effective for producing disubstituted anthranilic acids. redalyc.org

Palladium-Catalyzed Carbonylation and C-H Amidation Techniques

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of this compound derivatives. One such method is the ortho-carbonylation of aniline (B41778) derivatives. nih.gov This room-temperature process utilizes a palladium(II) catalyst and a urea-directing group to achieve carbonylation with carbon monoxide (1 atm), providing access to this compound derivatives. nih.gov

Another palladium-catalyzed approach involves the C-H carboxylation of acetanilides. rsc.org This method can use carbon monoxide or, more recently, N,N-dimethyloxamic acid as the carboxylate source to produce N-acyl this compound derivatives. rsc.org The use of N,N-dimethyloxamic acid is notable as it proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org

Furthermore, palladium-catalyzed oxidative carbonylation of o-iodoanilines has been developed for the synthesis of isatoic anhydrides, which are valuable precursors to this compound derivatives. nih.govfigshare.comacs.org

Metal-Free, Acid-Catalyzed Ortho-Directed Synthesis via Carbodiimides

To circumvent the use of metal catalysts, a metal-free, acid-catalyzed method has been developed for the ortho-directed synthesis of this compound derivatives. figshare.comacs.orgcgl.org.cn This one-pot synthesis utilizes the reaction of 2-fluoroaromatic acids with carbodiimides. acs.org The carbodiimide (B86325) acts as the source of the 2-amino group, which is introduced onto the aromatic ring via a nucleophilic aromatic substitution (SNAr) reaction. acs.org This method is regiospecific and particularly effective for synthesizing anthranilic acids with electron-withdrawing substituents like fluorine, trifluoromethyl, and cyano groups. acs.org

Another innovative metal-free approach involves a multicomponent reaction of 2-nitrobenzaldehyde, malononitrile, and an alcohol or amine at room temperature. rsc.org This strategy proceeds via an intramolecular redox process, leading to the formation of anthranilate esters. rsc.org

Ullmann Condensation Strategies for N-Aryl this compound Derivatives

The Ullmann condensation is a classic and widely used method for the synthesis of N-aryl this compound derivatives. ijpsonline.comscielo.brrjptonline.org This reaction typically involves the coupling of an o-halobenzoic acid (often o-chlorobenzoic acid) with a substituted aniline in the presence of a copper catalyst, such as cupric oxide, and a base like anhydrous potassium carbonate. ijpsonline.comrjptonline.orgresearchgate.net The base serves to neutralize the hydrogen halide formed during the reaction. ijpsonline.comrjptonline.org

Modifications to the traditional Ullmann coupling have been developed to improve reaction conditions and yields. For instance, using potassium 2-bromobenzoate (B1222928) with substituted anilines and copper acetate (B1210297) in an ionic liquid like tetrabutylphosphonium (B1682233) chloride has been shown to be an efficient, environmentally friendly, and high-yielding protocol. colab.ws Microwave-assisted Ullmann condensations have also been reported to reduce reaction times significantly compared to conventional heating methods. scielo.br

Synthetic Method Starting Materials Key Reagents/Catalysts Products Key Features
Phthalic Anhydride Amination & Hofmann Rearrangement Phthalic anhydrideAmmonia, Sodium hypochlorite/hypobromite, Sodium hydroxideThis compoundMajor industrial route, high yield. ekb.egecoinvent.org
Isatin Oxidation IsatinsHydrogen peroxide, Sodium hydroxideSubstituted anthranilic acidsMild conditions, versatile, environmentally friendly. researchgate.netredalyc.org
Palladium-Catalyzed Carbonylation Aniline derivatives, AcetanilidesPalladium(II) catalyst, CO or N,N-dimethyloxamic acidThis compound derivatives, N-Acyl anthranilic acidsRoom temperature, good functional group tolerance. nih.govrsc.org
Metal-Free Carbodiimide Synthesis 2-Fluoroaromatic acidsCarbodiimidesSubstituted anthranilic acidsMetal-free, regiospecific, good for electron-withdrawing groups. acs.org
Ullmann Condensation o-Halobenzoic acids, AnilinesCopper catalyst, BaseN-Aryl this compound derivativesClassic method for N-arylation, can be modified with microwaves or ionic liquids. ijpsonline.comcolab.ws

Synthesis of N-Acyl this compound Derivatives

The synthesis of N-acyl this compound derivatives is a fundamental transformation in organic chemistry, yielding compounds that are not only bioactive but also serve as crucial intermediates for the synthesis of heterocyclic frameworks like quinazolinones, benzoxazinones, and acridinones. acs.org

A traditional and straightforward method involves the acylation of this compound with acyl chlorides. acs.org However, this method requires the pre-synthesis of often unstable acyl chlorides. A more direct approach is the reaction of this compound with acetic anhydride, sometimes in the presence of glacial acetic acid, to produce N-acetyl this compound. asianpubs.orgudel.edu For instance, refluxing this compound with glacial acetic acid and acetic anhydride has been reported to yield N-acetylthis compound. asianpubs.org Another variation involves the reaction of the sodium salt of this compound with acetic anhydride, followed by acidification with hydrochloric acid. ijpsjournal.com

More contemporary methods aim for greater efficiency and substrate scope. A silver-catalyzed reaction between anthranils and a wide array of carboxylic acids has been developed, providing a practical route to N-acyl anthranilic acids. This method is notable for its compatibility with sterically demanding aliphatic and various aromatic carboxylic acids, as well as complex molecules like ibuprofen (B1674241) and probenecid. acs.org The reaction proceeds through an imino-ketene intermediate generated from the anthranil. acs.org

Furthermore, N-acyl anthranilic acids can be prepared by treating this compound with trifluoroacetic anhydride (TFAA). ijpsjournal.com These derivatives can then be activated with dicyclohexylcarbodiimide (B1669883) (DCC) for coupling with alcohols, serving as intermediates in natural product synthesis. ijpsjournal.com The synthesis of various N-acyl derivatives, such as 2-(4-octylbenzamido)benzoic acid and 2-(4-(heptyloxy)benzamido)benzoic acid, has been achieved through multi-step sequences involving the acylation of the tert-butyl ester of this compound with the corresponding acid chlorides, followed by hydrolysis. researchgate.net

The cyclodehydration of N-acyl anthranilic acids is a common subsequent step to form 2-substituted-4H-3,1-benzoxazin-4-ones. This is often achieved using reagents like acetic anhydride or under microwave irradiation in the presence of a catalyst like Mg(HSO₄)₂ in an ionic liquid medium. nih.govheteroletters.org

Starting Material(s)Reagent(s)ProductReference
This compound, Acetic anhydride, Glacial acetic acidRefluxN-acetylthis compound asianpubs.org
Sodium salt of this compound, Acetic anhydrideHClN-acetyl this compound ijpsjournal.com
Anthranils, Carboxylic acidsSilver catalystN-acyl anthranilic acids acs.org
This compoundTrifluoroacetic anhydride (TFAA)2-[(trifluoroacetyl)amino]benzoic acid ijpsjournal.com
N-acyl this compoundMg(HSO₄)₂, Tetraethylammonium (B1195904) chloride (ionic liquid), Microwave2-substituted 4H-3,1-benzoxazine-4-ones heteroletters.org
This compound, Acyl chloridesTriethylamineN-acylated this compound nih.gov

Derivatization Strategies for this compound

Synthesis of Halogenated this compound Derivatives

Halogenated this compound derivatives are of significant interest in medicinal chemistry, as the introduction of halogens can enhance properties like lipophilicity and metabolic stability. rhhz.net The synthesis of these compounds typically involves either starting with a pre-halogenated this compound or introducing the halogen atom onto the this compound scaffold.

For instance, 5-chloro-N-((p-nitrophenoxy)acetyl)-anthranilic acid is synthesized from 5-chlorothis compound, highlighting a multi-step process that includes halogenation followed by acylation. ontosight.ai The Ullmann condensation is a key reaction for producing N-aryl anthranilic acids, where a halogenated benzoic acid (like o-chlorobenzoic acid) is coupled with a substituted aniline in the presence of a copper catalyst. ijpsonline.com This methodology has been successfully used to synthesize a range of N-aryl this compound derivatives. ijpsonline.com

Modern synthetic efforts focus on developing more environmentally friendly and efficient protocols. A modified Ullmann coupling reaction using potassium 2-bromobenzoate, substituted anilines, and copper acetate in a tetrabutylphosphonium chloride ionic liquid has been reported for the synthesis of N-aryl this compound drugs, including meclofenamic, mefenamic, clofenamic, and flufenamic acids. colab.ws

Furthermore, halogenated anthranilic acids are used as building blocks for more complex molecules. For example, novel hybrid compounds have been synthesized by linking halogen-substituted anthranilic acids with 4-amino-7-chloroquinoline derivatives via a 1,3,4-oxadiazole (B1194373) ring. preprints.orgmdpi.com The synthesis of the required halogenated this compound hydrazides is a key step in this process. mdpi.com The presence of halogens on the aromatic ring has been shown to influence the biological activity of the final compounds. rhhz.net

Starting Material(s)Reagent(s)ProductReference
o-chloro benzoic acid, Substituted anilinesCupric oxide, Anhydrous potassium carbonateN-aryl this compound derivatives ijpsonline.com
Potassium 2-bromobenzoate, Substituted anilinesCopper acetate, Tetrabutylphosphonium chloride (ionic liquid)N-aryl this compound drugs (e.g., mefenamic acid) colab.ws
Halogen-substituted this compound hydrazides, 1,1'-carbonyldiimidazoleDry DMF5-(Halogen-substituted-2-aminophenyl)-1,3,4-oxadiazole-2(3H)-ones mdpi.com
2 mmol this compound derivatives, 1 mmol metal saltsMicrowave irradiation (solid-state grinding)Metal complexes of halogenated this compound derivatives rhhz.net

Synthesis of N-Substituted Anthranilic Hydrazides

N-substituted anthranilic hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and biologically active molecules. mdpi.com The general route to these compounds involves the esterification of an N-substituted this compound followed by reaction with hydrazine (B178648) hydrate (B1144303).

For example, N-phenyl this compound can be esterified with dimethyl sulfate (B86663) in the presence of potassium carbonate and acetone (B3395972) to yield methyl 2-(phenylamino)benzoate. psu.edu This ester is then refluxed with hydrazine hydrate in ethanol (B145695) to produce 2-(phenylamino)benzohydrazide. psu.edu Similarly, fenamic acids are first esterified in methanol (B129727) with sulfuric acid and then treated with hydrazine hydrate to form the corresponding fenamic hydrazides. mdpi.com

These hydrazides are often used as precursors for the synthesis of hydrazones. Acid-catalyzed condensation of the hydrazide with various aromatic aldehydes or ketones leads to the formation of N-arylhydrazone derivatives of N-phenyl this compound. mdpi.compsu.edu

Starting Material(s)Reagent(s)Intermediate/ProductReference
N-phenyl this compound1. Dimethyl sulfate, K₂CO₃, Acetone; 2. Hydrazine hydrate, Ethanol2-(phenylamino)benzohydrazide psu.edu
Fenamic acids1. Methanol, H₂SO₄; 2. Hydrazine hydrateFenamic acid hydrazides mdpi.com
2-(phenylamino)benzohydrazide, Aromatic aldehyde/ketoneconc. HCl, Absolute ethanolN-arylhydrazone derivatives of N-phenyl this compound psu.edu

Synthesis of Schiff Bases Derived from this compound

Schiff bases derived from this compound are formed through the condensation reaction of the primary amino group of this compound or its derivatives with the carbonyl group of an aldehyde or a ketone. semanticscholar.org This reaction typically results in the formation of an imine or azomethine group (>C=N-). semanticscholar.org

A common method involves dissolving this compound in a suitable solvent like hot absolute ethanol and then adding the aldehyde or ketone, also dissolved in ethanol. unn.edu.ng The reaction mixture is often refluxed for a period to ensure completion. unn.edu.ng For instance, the reaction of this compound with 4-hydroxybenzaldehyde (B117250) in hot ethanol yields 2-[(4-Hydroxy-benzylidene)-amino]-benzoic acid. unn.edu.ng

The synthesis can also be facilitated by catalysts or alternative energy sources. Glacial acetic acid is sometimes used as a catalyst. ijcce.ac.ir Ultrasonic irradiation has been employed as an environmentally friendly method to accelerate the reaction and increase yields, as demonstrated in the synthesis of a Schiff base from piperonal (B3395001) and this compound. ijcce.ac.ir

These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable metal complexes with diverse geometries and properties. semanticscholar.org The synthesis of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent. semanticscholar.org

This compound DerivativeAldehyde/KetoneReaction ConditionsProductReference
This compound4-hydroxybenzaldehydeHot absolute ethanol, reflux2-[(4-Hydroxy-benzylidene)-amino]-benzoic acid unn.edu.ng
This compoundPiperonalMethanol, Glacial acetic acid (catalyst), Ultrasonic irradiationSchiff base of piperonal and this compound ijcce.ac.ir
This compound4-formylphenyl-4-methylbenzenesulfonateEthanol, stirring2-[(4-[(4-methylphenyl)sulfonothioyl)methylene]aminobenzoic acid semanticscholar.org

Development of Novel this compound Hybrid Molecules

The synthesis of hybrid molecules incorporating the this compound scaffold is a growing area of research aimed at creating new chemical entities with enhanced biological activities. mdpi.commdpi.com This strategy involves covalently linking this compound or its derivatives to other pharmacologically active moieties. preprints.org

One common approach is the ring-opening of isatoic anhydride, a derivative of this compound, with a suitable amine. For example, reacting isatoic anhydride with 2-(3-chlorophenyl)ethylamine (B57567) in dichloromethane (B109758) results in the formation of the hybrid molecule 2-amino-N-(3-chlorophenethyl)benzamide with high purity and yield. mdpi.commdpi.com This newly formed hybrid can then be further derivatized, for instance, by acylation with various acyl chlorides to produce a library of diamides. mdpi.commdpi.com

Another strategy involves linking halogenated anthranilic acids to other heterocyclic systems. Novel hybrids have been synthesized by connecting halogen-substituted anthranilic acids to a 4-amino-7-chloroquinoline scaffold through a 1,3,4-oxadiazole linker. preprints.orgmdpi.comresearchgate.net This multi-step synthesis involves the preparation of this compound hydrazides, their conversion to oxadiazolones, and subsequent coupling with the quinoline (B57606) moiety. mdpi.com

These hybrid molecules are designed to combine the therapeutic properties of both parent molecules, potentially leading to improved efficacy and reduced side effects. preprints.org

This compound PrecursorCoupling PartnerKey Reaction Step(s)Product TypeReference
Isatoic anhydride2-(3-chlorophenyl)ethylamineRing-opening of anhydrideThis compound-phenylethylamine hybrid mdpi.commdpi.com
Isatoic anhydrideHomoveratrylamineRing-opening of anhydrideThis compound-phenylethylamine hybrid mdpi.com
Halogen-substituted this compound hydrazides4-(aminoalkyl)amino-7-chloroquinoline derivativesFormation of 1,3,4-oxadiazole linkerThis compound-quinoline hybrid preprints.orgmdpi.com
2-Amino-N-(3-chlorophenethyl)benzamideAcyl chloridesAcylationThis compound diamide (B1670390) hybrids mdpi.commdpi.com

Preparation of this compound Ionic Liquids

Ionic liquids (ILs) based on this compound are a class of organic salts with melting points typically below room temperature. kau.edu.sa Their synthesis often involves an acid-base neutralization reaction.

A series of this compound-based ionic liquids have been prepared by reacting this compound with tetraalkylammonium hydroxides, such as tetraethylammonium hydroxide, tetrapropylammonium (B79313) hydroxide, and tetrabutylammonium (B224687) hydroxide, in water. kau.edu.sa After the reaction, water is removed under vacuum, and the resulting ionic liquid is purified. kau.edu.sa This method provides good yields and purity of the target ionic liquids, for example, [TEA][An] (tetraethylammonium anthranilate). kau.edu.sa

Another approach utilizes the sodium salt of this compound as the anion source. For instance, the hydrophobic task-specific ionic liquid, dioctylimidazolium anthranilate ([DOIM][AN]), was prepared using sodium anthranilate. bohrium.com

The properties of these ionic liquids, such as thermal stability and spectroscopic characteristics, have been investigated, suggesting their potential applications in various chemical processes. kau.edu.sa Modified Ullmann coupling reactions have also been successfully carried out in ionic liquids like tetrabutylphosphonium chloride, which serves as the reaction medium for the synthesis of N-aryl this compound drugs. colab.ws Furthermore, the cyclodehydration of N-acyl anthranilic acids to form benzoxazinones can be performed in molten tetraethylammonium chloride under microwave irradiation. heteroletters.org

Anion SourceCation SourceSynthesis MethodIonic Liquid ProductReference
This compoundTetraethylammonium hydroxideAcid-base neutralization in waterTetraethylammonium anthranilate ([TEA][An]) kau.edu.sa
This compoundTetrapropylammonium hydroxideAcid-base neutralization in waterTetrapropylammonium anthranilate ([TPA][An]) kau.edu.sa
This compoundTetrabutylammonium hydroxideAcid-base neutralization in waterTetrabutylammonium anthranilate ([TBA][An]) kau.edu.sa
Sodium anthranilateDioctylimidazolium saltAnion exchangeDioctylimidazolium anthranilate ([DOIM][AN]) bohrium.com

Biochemical Pathways and Metabolic Research of Anthranilic Acid

Biosynthetic Pathways

The biosynthesis of anthranilic acid is a pivotal step in the production of the essential amino acid tryptophan and other specialized metabolites. This process begins with the central metabolite of the shikimate pathway, chorismic acid.

Anthranilate Synthase Catalysis from Chorismic Acid

The primary route for the biosynthesis of this compound is through the enzymatic conversion of chorismic acid. This reaction is catalyzed by the enzyme anthranilate synthase. researcher.lifefrontiersin.orgwikipedia.org This enzyme belongs to the family of lyases and is a key component of the tryptophan biosynthetic pathway in microorganisms and plants. wikipedia.org

Anthranilate synthase facilitates the conversion of chorismate to anthranilate, utilizing either glutamine or ammonia (B1221849) as the amino group donor. researcher.lifefrontiersin.org The reaction involves the removal of both a hydroxyl group and an enolpyruvyl group from the chorismate ring. researcher.lifefrontiersin.orgresearchgate.net The amino group from glutamine (or ammonia) attacks the second position of the chorismate molecule, leading to the elimination of the enolpyruvyl group from the third position and subsequent aromatization of the ring to form anthranilate. researcher.lifefrontiersin.org During this process, the eliminated enolpyruvyl group is protonated to form pyruvate. researcher.lifemdpi.com Research has shown that the proton required for pyruvate formation is sourced from the surrounding water rather than through an intramolecular shift from the chorismate substrate. researcher.lifemdpi.comnih.gov

The enzyme itself is typically a complex composed of two different subunits, often designated as α and β subunits. researcher.life In Escherichia coli, these subunits are encoded by the trpE and trpG genes. The complex can exist as an αβ dimer or an α₂β₂ tetramer. researcher.life

Key Aspects of Anthranilate Synthase Catalysis
FeatureDescriptionReferences
EnzymeAnthranilate synthase researcher.lifefrontiersin.org
SubstrateChorismic acid researcher.lifefrontiersin.org
Amino Group DonorL-glutamine or Ammonia researcher.lifenih.gov
ProductsAnthranilate, Pyruvate, L-glutamate (when glutamine is the donor) researcher.liferesearchgate.net
Key Reaction StepsAmino group attack, elimination of enolpyruvyl group, aromatization researcher.lifefrontiersin.org

Role as a Precursor in Tryptophan Biosynthesis

This compound is a fundamental intermediate in the biosynthesis of the essential amino acid L-tryptophan. researcher.lifewikipedia.orgnih.gov This pathway is highly conserved in various microorganisms and plants. researchgate.net Following its synthesis from chorismic acid, anthranilate is condensed with 5-phosphoribosyl-α-pyrophosphate (PRPP) in a reaction catalyzed by anthranilate phosphoribosyltransferase. nih.gov This step generates N-(5'-phosphoribosyl)anthranilate (PRA). researchgate.net

The pathway then proceeds through a series of enzymatic conversions. PRA is isomerized to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). researchgate.net Subsequently, indole-3-glycerol phosphate (B84403) synthase catalyzes the conversion of CdRP to indole-3-glycerol phosphate (InGP), which involves a decarboxylation and cyclization reaction to form the indole (B1671886) ring. researchgate.netnih.gov In the final step, the enzyme tryptophan synthase catalyzes the reaction of indole with serine to produce L-tryptophan. nih.gov

Enzymatic Conversions in Microbial Systems

Microorganisms exhibit diverse metabolic capabilities, including various enzymatic pathways for the degradation and transformation of this compound. These pathways are crucial for utilizing anthranilate as a carbon and energy source. Several distinct aerobic degradation pathways have been identified in bacteria. frontiersin.org

One common route is the catechol pathway , where anthranilate is first converted to catechol by anthranilate-1,2-dioxygenase. The catechol is then further degraded through either ortho- or meta-cleavage pathways. frontiersin.org Another identified pathway is the gentisate pathway , observed in Nocardia opaca, where anthranilate is metabolized to 5-hydroxyanthranilate, which is then converted to gentisate before ring cleavage. researcher.life

In some bacteria, a 3-hydroxyanthranilate pathway has been described. frontiersin.org Additionally, anaerobic degradation pathways exist. For instance, a denitrifying Pseudomonas species can degrade anthranilate by first converting it to 2-aminobenzoyl-CoA, which is then reductively deaminated to benzoyl-CoA. nih.gov This benzoyl-CoA then enters a central anaerobic degradation pathway. frontiersin.org

Microbial Degradation Pathways of this compound
PathwayKey Intermediate(s)Example Organism(s)References
Catechol PathwayCatecholBurkholderia cepacia, Pseudomonas aeruginosa frontiersin.org
Gentisate Pathway5-Hydroxyanthranilate, GentisateNocardia opaca researcher.life
3-Hydroxyanthranilate Pathway3-HydroxyanthranilateGeobacillus thermodenitrificans frontiersin.org
2-Aminobenzoyl-CoA Pathway (Anaerobic)2-Aminobenzoyl-CoA, Benzoyl-CoAAzoarcus evansii, Pseudomonas sp. nih.govfrontiersin.org

Catabolic Pathways and Intermediary Metabolism

In mammals, this compound is a key metabolite in the catabolism of tryptophan via the kynurenine (B1673888) pathway. This pathway is not only essential for tryptophan degradation but also for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). wikipedia.org

Kynurenine Pathway Intermediacy and Divergent Branches

The kynurenine pathway is the primary route for tryptophan degradation, accounting for over 95% of its catabolism. wikipedia.org L-kynurenine, a central intermediate in this pathway, can be metabolized through several divergent branches. One of these branches leads to the formation of this compound. nih.gov

The enzyme kynureninase catalyzes the hydrolytic cleavage of L-kynurenine to produce this compound and L-alanine. wikipedia.orgnih.gov this compound can then be further metabolized. For instance, it can be hydroxylated to form 3-hydroxythis compound. nih.govresearchgate.net

The kynurenine pathway has other significant branches. L-kynurenine can be converted to 3-hydroxykynurenine by the enzyme kynurenine 3-monooxygenase (KMO). nih.gov 3-hydroxykynurenine is then a substrate for kynureninase, producing 3-hydroxythis compound. nih.gov Alternatively, L-kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid, a neuroprotective compound. nih.gov The balance between these branches is crucial, as they lead to metabolites with distinct biological activities. researchgate.net

Enzymatic Regulation of this compound Metabolism (e.g., Kynureninase, IDO, TDO)

The flow of metabolites through the kynurenine pathway, including the production and further metabolism of this compound, is regulated by several key enzymes.

Kynureninase (KYNU) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a direct role in this compound metabolism. wikipedia.org It catalyzes the cleavage of L-kynurenine to form this compound and L-alanine. wikipedia.orgnih.gov It also acts on 3-hydroxykynurenine to produce 3-hydroxythis compound. wikipedia.orgnih.gov Deficiencies in kynureninase activity can lead to an accumulation of kynurenine and a shift in the pathway towards the production of kynurenic acid and this compound. wikipedia.org The regulation of these enzymes is critical for maintaining metabolic homeostasis and has been implicated in various physiological and pathological conditions. mdpi.comnih.gov

Formation of Downstream Metabolites (e.g., 3-Hydroxythis compound, Quinolinic Acid, Picolinic Acid, NAD+)

This compound is a key intermediate in the kynurenine pathway, the primary route for tryptophan catabolism. wikipedia.org Within this pathway, this compound is enzymatically converted into several crucial downstream metabolites. The initial step involves the conversion of kynurenine to this compound, a reaction catalyzed by the enzyme kynureninase. nih.gov Subsequently, this compound can be hydroxylated to form 3-hydroxythis compound. nih.govnih.gov This conversion is considered a non-specific hydroxylation step. nih.gov

3-hydroxythis compound serves as a critical branch point in the pathway. nih.gov It is a substrate for the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO), which catalyzes the cleavage of its aromatic ring to produce α-amino-β-carboxymuconate-ε-semialdehyde. researchgate.net This intermediate is unstable and can undergo a non-enzymatic cyclization to form quinolinic acid. nih.govresearchgate.net Quinolinic acid is a precursor for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism. researchgate.netnih.govnih.gov The conversion of quinolinic acid to NAD+ is facilitated by the enzyme quinolinate phosphoribosyltransferase (QPRT). researchgate.netnih.gov

Alternatively, α-amino-β-carboxymuconate-ε-semialdehyde can be decarboxylated by the enzyme aminocarboxymuconate semialdehyde decarboxylase (ACMSD) to yield picolinic acid. researchgate.netnih.gov The balance between the production of quinolinic acid and picolinic acid is influenced by the relative activities of these enzymes. This compound itself can act as a competitive inhibitor of 3-hydroxythis compound oxidase (3HAO), thereby reducing the production of both quinolinic acid and picolinic acid from 3-hydroxythis compound. nih.govresearchgate.net

Table 1: Downstream Metabolites of this compound

Precursor Metabolite Key Enzyme(s)
This compound 3-Hydroxythis compound Non-specific hydroxylation
3-Hydroxythis compound α-amino-β-carboxymuconate-ε-semialdehyde 3-hydroxyanthranilate 3,4-dioxygenase (HAAO)
α-amino-β-carboxymuconate-ε-semialdehyde Quinolinic Acid Non-enzymatic cyclization
Quinolinic Acid Nicotinamide Adenine Dinucleotide (NAD+) Quinolinate phosphoribosyltransferase (QPRT)
α-amino-β-carboxymuconate-ε-semialdehyde Picolinic Acid Aminocarboxymuconate semialdehyde decarboxylase (ACMSD)

Microbial Metabolism and Host-Microbiome Interactions

Production of this compound by Gut Microbiome Species

The human gut microbiome possesses the metabolic capacity to produce this compound from the essential amino acid tryptophan. nih.gov Tryptophan that is not absorbed in the upper gastrointestinal tract becomes available for microbial metabolism in the colon. nih.gov Several common gut microbial species have been identified as having the enzymatic machinery to carry out steps of the kynurenine pathway, leading to the synthesis of this compound. nih.gov

Research has shown that various species belonging to the genera Lactobacillus, Bifidobacterium, Bacteroides, and Clostridium are capable of metabolizing tryptophan. nih.gov The conversion of kynurenine to this compound is catalyzed by the enzyme kynureninase, and the gene encoding this enzyme (KYNU) has been identified in six major bacterial phyla, including the dominant gut phyla Firmicutes and Bacteroidetes. nih.gov This indicates a widespread potential for this compound production among gut bacteria.

Table 2: Examples of Gut Microbiome Species Involved in Tryptophan Metabolism

Genus Involvement in Tryptophan Metabolism
Lactobacillus Capable of metabolizing tryptophan. nih.gov
Bifidobacterium Capable of metabolizing tryptophan. nih.gov
Bacteroides Capable of metabolizing tryptophan. nih.gov
Clostridium Capable of metabolizing tryptophan. nih.gov

Influence of Microbial-Derived this compound on Host Metabolism

Microbial-derived metabolites, including this compound, can act as signaling molecules that influence host physiology through the gut-brain axis. nih.gov The dual production of this compound by both the host and the gut microbiome creates a complex interplay that can impact systemic health. nih.gov Altered levels of tryptophan-derived metabolites, including this compound, have been linked to various neurological conditions, suggesting that microbial contributions to the systemic pool of these compounds are of physiological importance. nih.govnih.gov

Role of this compound in Microbial Physiology and Virulence Factor Synthesis

This compound plays a significant role in the physiology and pathogenicity of certain bacteria, most notably Pseudomonas aeruginosa. nih.gov In this opportunistic pathogen, this compound is a crucial precursor for the synthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule that regulates the expression of numerous virulence factors. nih.govasm.orgresearchgate.net The production of PQS is dependent on the condensation of this compound with a fatty acid, a process initiated by the enzyme PqsA, an anthranilate-coenzyme A ligase. asm.org

Beyond its role as a biosynthetic precursor, this compound itself can act as a signaling molecule in P. aeruginosa, modulating phenotypes related to pathogenicity such as biofilm formation and antibiotic tolerance. nih.govresearchgate.net The intracellular levels of this compound are tightly regulated, and transient accumulation of this molecule can trigger physiological changes in the bacterial population. nih.gov In the plant pathogen Ralstonia solanacearum, this compound has been shown to regulate important biological functions and virulence through a specific receptor protein. plos.org Furthermore, derivatives of this compound have been investigated for their antimicrobial properties against various pathogenic bacteria. gvsu.edunih.govmdpi.commdpi.com

Biological Activities and Mechanistic Investigations of Anthranilic Acid and Its Derivatives

Enzyme Modulation and Inhibition Studies

The structural versatility of anthranilic acid allows for the synthesis of derivatives that can interact with a variety of biological targets, leading to the modulation of their activity. Researchers have extensively investigated these interactions to understand the underlying mechanisms and to develop novel therapeutic agents.

Inhibition of Alpha-Glucosidase and Glycogen (B147801) Phosphorylase

A series of novel anthranilate diamide (B1670390) derivatives have been designed and synthesized to exhibit dual inhibitory activity against α-glucosidase and glycogen phosphorylase, two key enzymes in carbohydrate metabolism. These compounds, which are hybrids of benzylamine (B48309), sulfonamides, and benzylidine fragments linked to the this compound core, have shown potent inhibition at nanomolar concentrations. nih.gov

The inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, can help in managing postprandial hyperglycemia. nih.gov Similarly, inhibiting glycogen phosphorylase, which is involved in the breakdown of glycogen to glucose-1-phosphate, offers another avenue for controlling blood glucose levels. nih.gov

Several of the tested diamide compounds demonstrated significant inhibitory effects on both enzymes. For instance, certain benzylidine derivatives were found to be slightly more potent than the sulfonamide and benzylamine analogs. nih.gov The inhibitory profiles for some of these compounds against α-glucosidase and glycogen phosphorylase are detailed in the table below.

Compound IDα-Glucosidase IC50 (µM)Glycogen Phosphorylase IC50 (µM)
3c -0.367
7b -0.01372
7c -0.0864
Parent Diamide 1 0.735-
Parent Diamide 7 0.416-

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

Targeting Carbonic Anhydrase Isozymes

While extensive research has been conducted on various sulfonamide and coumarin-based inhibitors of carbonic anhydrase (CA) isozymes, specific studies detailing the inhibitory activities of this compound derivatives against these zinc-containing enzymes are not as prevalent in the available scientific literature. Carbonic anhydrases are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The primary interaction for many inhibitors is with the zinc ion in the active site. Future research may explore the potential of this compound scaffolds in the design of novel carbonic anhydrase inhibitors.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Novel chiral anthranilic amide derivatives have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the breakdown of the neurotransmitter acetylcholine. researchgate.net The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

The synthesized compounds exhibited potent inhibition, with IC50 values in the nanomolar and micromolar ranges. Interestingly, enantioselective inhibition was observed. For acetylcholinesterase, the S-enantiomers generally showed stronger inhibition than the R-enantiomers. Conversely, for butyrylcholinesterase, the R-enantiomers were more effective inhibitors. researchgate.net The inhibitory activities of several of these chiral anthranilic amides are presented below.

Compound IDAcetylcholinesterase (AChE) IC50Butyrylcholinesterase (BChE) IC50
5a 70 nM46.66 µM
5b 63.64 nM33.33 µM
5c 53.85 nM116.6 µM
5d 36.84 nM233.3 µM
7a 17.07 nM175 nM
7b 17.5 nM116.6 nM

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Undecaprenyl Pyrophosphate Synthase (UppS) Inhibition Mechanisms

This compound derivatives have been identified as novel inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an essential enzyme in the biosynthesis of the bacterial cell wall in organisms like Escherichia coli. unifi.it UppS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP), a lipid carrier crucial for peptidoglycan synthesis. unifi.it The absence of this enzyme in humans makes it an attractive target for the development of new antibacterial agents. unifi.itnih.gov

Through virtual screening and subsequent enzymatic assays, several this compound derivatives have been discovered to exhibit promising inhibitory activity against E. coli UppS. These compounds are thought to mimic the structure of the polar pyrophosphate and lipophilic moieties of the natural substrates, FPP and IPP. nih.gov One of the most potent compounds identified displayed an IC50 value of 25 µM. unifi.itsemanticscholar.orgresearchgate.net

Compound IDE. coli UppS IC50 (µM)
Compound 2 25

IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Modulation of P-Glycoprotein Activity

Certain this compound derivatives have been investigated for their ability to modulate the activity of P-glycoprotein (P-gp), a membrane-bound efflux pump that plays a significant role in multidrug resistance in cancer cells. One such derivative, XR9576, has been shown to be a potent modulator of P-gp-mediated transport. nih.gov

XR9576 acts as a powerful inhibitor of P-gp, thereby increasing the intracellular concentration of cytotoxic drugs in resistant cancer cells. nih.gov Studies have demonstrated that this compound can inhibit the vanadate-sensitive ATPase activity of P-gp with a high degree of potency. The inhibition of ATPase activity is a key mechanism by which P-gp modulators prevent the efflux of chemotherapeutic agents. The IC50 value for the inhibition of P-gp ATPase activity by XR9576 is presented in the table below.

CompoundP-gp ATPase Inhibition IC50
XR9576 43 ± 9 nM

IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Interactions with Cholecystokinin (B1591339) Receptors

This compound diamides have emerged as a significant class of nonpeptide antagonists for the cholecystokinin 1 (CCK1) receptor. These receptors are involved in various physiological processes, including gallbladder contraction and pancreatic enzyme secretion. The development of selective CCK1 receptor antagonists is of interest for potential therapeutic applications.

A series of C-terminal anthranoyl-anthranilic acid derivatives have been synthesized and evaluated for their binding affinities to CCK receptors. These compounds have demonstrated micromolar affinities, with a notable selectivity for the CCK-A (CCK1) receptor subtype over the CCK-B receptor. researchgate.net Further optimization of the C-terminal portion of these this compound derivatives, using nonproteinogenic amino acids, has led to compounds with significantly enhanced affinity for the human CCK1 receptor, with some exhibiting nanomolar range affinity and high selectivity. nih.gov

CompoundReceptor Affinity/Activity
VL-0797 (Homo-Phe derivative 2) 15-fold enhanced affinity for human CCK1-R relative to reference compound
Eutomer of VL-0797 (6) Nanomolar range affinity for human CCK1-R; at least 400-fold selective for CCK1-R over CCK2-R
VL-0395 New CCK ligand with an IC50 of 35 nM

Aldol-Keto Reductase Enzyme Interactions

This compound derivatives have been investigated for their potential to interact with and inhibit aldo-keto reductase (AKR) enzymes, a superfamily of NAD(P)(H)-dependent oxidoreductases involved in various metabolic pathways. researchgate.net One of the most studied members of this family in the context of this compound derivatives is AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase), which is implicated in the biosynthesis of active androgens and prostaglandins.

A series of N-benzoyl this compound derivatives have been synthesized and evaluated for their inhibitory activity against AKR1C isoforms. nih.gov These studies revealed that such derivatives can inhibit AKR1C1, AKR1C2, and AKR1C3 with low micromolar potency. nih.gov Notably, several compounds demonstrated selective inhibition of AKR1C3. nih.gov Among the synthesized derivatives, two compounds stood out for their potent and selective inhibition of AKR1C3, with IC50 values of 0.31 μM and 0.35 μM. nih.govresearchgate.net

Further research into hydroxytriazole-based inhibitors identified a compound that exhibited an IC50 value of 0.069 µM against AKR1C3, with over 1500-fold selectivity against the AKR1C2 isoform. unito.it Other known this compound derivatives, such as the non-steroidal anti-inflammatory drugs (NSAIDs) mefenamic acid and meclofenamic acid, have also been identified as inhibitors of AKR1C3.

Table 1: Inhibitory Activity of this compound Derivatives against AKR1C3

CompoundIC50 (μM)Reference
N-benzoyl this compound derivative 100.31 nih.gov
N-benzoyl this compound derivative 130.35 nih.gov
Hydroxytriazole derivative 50.069 unito.it

Effects on Hedgehog Signaling and Mitogen-Activated Protein Kinase Pathways

Derivatives of this compound have been identified as potential modulators of key cellular signaling pathways, including the Hedgehog (Hh) and Mitogen-Activated Protein Kinase (MAPK) pathways. Both of these pathways are crucial in embryonic development and cellular proliferation, and their dysregulation is often associated with various diseases, including cancer.

In the realm of Hedgehog signaling, which plays a critical role in embryonic patterning and adult tissue homeostasis, certain derivatives incorporating an this compound-like scaffold have been shown to act as inhibitors. For instance, des-triazole itraconazole (B105839) analogues, which feature a core structure with similarities to this compound, have demonstrated potent inhibition of the Hedgehog pathway with IC50 values as low as 0.025 and 0.02 μM. nih.gov Furthermore, vitamin D3-based analogues that incorporate an aromatic A-ring as an isostere for the this compound ring have been developed and shown to inhibit Hedgehog signaling, with one of the most active compounds exhibiting an IC50 of 0.74 ± 0.1 μM in mouse fibroblasts. scispace.com

With regard to the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade that regulates cell proliferation, differentiation, and survival, this compound derivatives have also emerged as inhibitors. A notable example is the N-(iodophenyl)this compound derivative CI-1040 (PD184352), which was identified as a potent allosteric inhibitor of MEK1/2, key kinases in the ERK signaling cascade. This compound demonstrated an impressive in vitro IC50 value of 17 nM.

Matrix Metalloproteinase Inhibition

A significant area of research for this compound derivatives has been their development as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that are crucial for the remodeling of the extracellular matrix in both normal physiological processes and pathological conditions such as arthritis, cancer, and cardiovascular diseases. The aberrant activity of MMPs, particularly MMP-1 (collagenase-1), MMP-9 (gelatinase B), and MMP-13 (collagenase-3), has made them attractive targets for therapeutic intervention.

Researchers have designed and synthesized novel series of this compound-based inhibitors, often incorporating a hydroxamic acid moiety to chelate the zinc ion in the active site of the enzyme. These compounds have demonstrated potent in vitro inhibition of several MMPs. For example, a series of 3-substituted anthranilate hydroxamic acids were found to be potent inhibitors of both MMP-9 and MMP-13. nih.gov Specifically, the 3-methyl derivative (compound 6e), a methyl ester derivative (compound 6m), and two bis-hydroxamic acid derivatives (compounds 6k and 6l) exhibited IC50 values of less than 10 nM against both MMP-9 and MMP-13. nih.gov

Further structure-activity relationship (SAR) studies led to the identification of a piperazine-containing this compound derivative (compound 4u) as a potent, selective, and orally active inhibitor of MMP-9 and MMP-13. nih.gov The strategic incorporation of basic amines into the this compound scaffold was a key modification in the development of these selective inhibitors.

Table 2: In Vitro Inhibitory Activity of this compound-Based MMP Inhibitors

CompoundMMP-1 IC50 (nM)MMP-9 IC50 (nM)MMP-13 IC50 (nM)Reference
3-Methyl derivative (6e)-<10<10 nih.gov
Methyl ester (6m)-<10<10 nih.gov
Bis-hydroxamic acid (6k)-<10<10 nih.gov
Bis-hydroxamic acid (6l)-<10<10 nih.gov

Cyclooxygenase (COX) Inhibition

This compound derivatives, particularly the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), are well-known for their inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to reduce the risk of gastrointestinal side effects.

Recent research has focused on the development of novel this compound derivatives with improved COX-2 selectivity. In one such study, two synthesized derivatives, designated JS-3 and JS-4, were evaluated for their anti-inflammatory activity. The in vitro COX-2 selectivity of JS-4 was found to be significantly higher than that of JS-3, with a selectivity index of 13.70 compared to 5.56. researchgate.net The inhibitory activity of JS-4 was demonstrated by its highly selective inhibition of prostaglandin (B15479496) E2 (PGE2) production, a marker for COX-2 activity, with an IC50 of 4.3 µM. In contrast, its inhibition of thromboxane (B8750289) B2 (TXB2) production, a marker for COX-1 activity, was much weaker, with an IC50 of 59 µM.

Table 3: Cyclooxygenase (COX) Inhibitory Activity of this compound Derivative JS-4

ParameterIC50 (μM)Reference
PGE2 Production (COX-2)4.3 researchgate.net
TXB2 Production (COX-1)59 researchgate.net

Urease Suppression

The suppression of the urease enzyme is a therapeutic strategy for infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis. Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, leading to an increase in local pH, which allows for the survival and proliferation of these pathogens in acidic environments like the stomach. While direct studies on the urease inhibitory activity of simple this compound derivatives are not extensively detailed in the provided search results, research into structurally related compounds, such as Schiff bases and their metal complexes, has shown significant urease suppression.

For instance, a study on a symmetrical Schiff base ligand demonstrated urease inhibition with an IC50 value of 21.80 ± 1.88 µM, which is comparable to the standard inhibitor thiourea. nih.gov Notably, upon complexation with transition metals, the inhibitory activity of this ligand was enhanced. The nickel and copper complexes of the Schiff base exhibited even greater potency, with IC50 values of 11.8 ± 1.14 µM and 9.31 ± 1.31 µM, respectively. nih.gov These findings suggest that the structural features of such compounds, which can be derived from molecules related to this compound, are conducive to urease inhibition.

Table 4: Urease Inhibitory Activity of a Schiff Base Ligand and its Metal Complexes

CompoundIC50 (μM)Reference
Schiff Base Ligand21.80 ± 1.88 nih.gov
Ligand-Nickel Complex11.8 ± 1.14 nih.gov
Ligand-Copper Complex9.31 ± 1.31 nih.gov
Thiourea (Standard)21.15 ± 0.32 researchgate.net

Antimicrobial, Antiviral, and Insecticidal Activity Research

Mechanistic Studies of Antibacterial Effects

The antibacterial properties of this compound and its derivatives have been the subject of numerous studies, with research pointing towards multiple mechanisms of action. These investigations are crucial for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

One proposed mechanism of action for a novel class of antibiotics derived from anthranilic acids is the inhibition of the bacterial enzyme transpeptidase. nih.gov This enzyme is essential for the formation of cross-links between the peptidoglycan layers of the bacterial cell wall. nih.gov By inhibiting transpeptidase, these this compound derivatives weaken the cell wall, ultimately leading to bacterial cell death. This mechanism is particularly relevant for activity against Gram-positive bacteria.

The in vitro antibacterial efficacy of this compound derivatives has been demonstrated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A number of novel derivatives have shown antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/ml. gvsu.edugvsu.edu

**Table 5: Minimum Inhibitory Concentration (MIC) of an this compound Derivative against *Staphylococcus aureus***

CompoundMIC (µg/ml)Reference
KU1-1-A16 gvsu.edu

Investigations into Antiviral Mechanisms (e.g., HCV NS5B Polymerase Inhibition)

Derivatives of this compound have been identified as a significant class of antiviral agents, particularly as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.govdntb.gov.ua This enzyme is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral drug development. oaepublish.comresearchgate.net

Research has shown that these this compound-based compounds function as allosteric inhibitors. nih.govnih.gov Rather than competing with nucleotides at the enzyme's active site, they bind to a distinct site on the NS5B polymerase, specifically at the convergence of the palm and thumb domains, adjacent to the active site. nih.govnih.gov This binding induces a conformational change in the enzyme, which ultimately inhibits its polymerase activity. oaepublish.com

The identification of this allosteric binding site has been facilitated by X-ray crystallography of the enzyme-inhibitor complex. nih.govnih.gov This structural insight has guided further drug design, allowing for the optimization of the this compound scaffold. Through molecular modeling and traditional structure-activity relationship (SAR) studies, the potency of initial compounds has been improved significantly, leading to the development of selective NS5B inhibitors with IC50 values as low as 10 nM. nih.gov These potent derivatives have also demonstrated the ability to inhibit HCV replicon in cell cultures. nih.gov

Insecticidal Efficacy and Target Interactions

Beyond their antiviral properties, this compound derivatives, particularly anthranilic diamides, have been developed as potent insecticides. dntb.gov.uanih.govmdpi.com These compounds exhibit efficacy against a range of insect pests. The mechanism of action for this class of insecticides often involves the targeting of insect ryanodine (B192298) receptors (RyRs).

Ryanodine receptors are intracellular calcium channels that play a critical role in muscle contraction. The binding of anthranilic diamides to these receptors locks them in a partially open state, leading to the uncontrolled release of calcium from internal stores. This disruption of calcium homeostasis results in muscle paralysis and ultimately the death of the insect. The high selectivity of these compounds for insect RyRs over mammalian counterparts contributes to their favorable safety profile for non-target organisms.

Structure-activity relationship studies on these insecticides have explored how modifications to the this compound core and its substituents influence their potency and spectrum of activity. For instance, research into novel anthranilic diamides containing an indane scaffold has shown that the nature and position of substituents on the molecule are critical for insecticidal activity. mdpi.com

Neurological Research Perspectives

This compound is a key metabolite in the kynurenine (B1673888) pathway, the primary catabolic route for the essential amino acid tryptophan. nih.govnih.gov This pathway produces several neuroactive compounds, and an imbalance in their levels has been linked to various neurological and psychiatric disorders. nih.govnih.gov

This compound as a Metabolic Biomarker in Neurological Disorders (e.g., Schizophrenia, Parkinson's Disease, Depression)

Emerging research has positioned this compound as a potential biomarker in several neurological disorders. mdpi.com Studies have reported a significant, two-fold increase in the serum concentrations of this compound in patients with schizophrenia compared to control subjects. nih.govnih.gov This elevation suggests a dysregulation of the tryptophan-kynurenine pathway may be involved in the pathophysiology of the disorder. mdpi.comnih.gov The consistent finding of elevated this compound has led to proposals that it could serve as a biological marker for at least a subgroup of schizophrenia patients. nih.gov

While the link is most extensively studied in schizophrenia, imbalances in the kynurenine pathway are also implicated in other conditions. Tryptophan metabolism has been linked to depression and Parkinson's disease, suggesting that this compound levels could also be a relevant biomarker in these contexts. nih.govfrontiersin.org For example, drug-induced parkinsonism in patients with schizophrenia is associated with a distinct brain metabolic pattern, highlighting the complex interplay of neurotransmitter systems and metabolic pathways in neurological health. mdpi.com

Neurological DisorderKey Findings Related to this compoundPotential Significance
SchizophreniaSignificantly elevated (approx. 2-fold) serum levels of this compound have been observed in patients. nih.govnih.govMay serve as a potential biomarker for a subgroup of patients and suggests involvement in the disorder's pathophysiology. mdpi.comnih.gov
DepressionImbalances in the tryptophan-kynurenine pathway, which produces this compound, are linked to depression. nih.govDisrupted metabolite balance, including this compound, may contribute to the neurobiology of depression.
Parkinson's DiseaseThe kynurenine pathway is implicated in neurodegenerative processes relevant to Parkinson's disease. frontiersin.orgAlterations in this compound and other metabolites could reflect underlying neuroinflammatory or neurotoxic processes.
Post-Stroke Cognitive ImpairmentHigher plasma levels of this compound were associated with better episodic memory in stroke patients. nih.govnih.govSuggests a potentially complex or protective role in specific contexts of brain injury and recovery. nih.gov

Neuroprotective Pathway Modulation

This compound and its derivatives are also being investigated for their neuroprotective potential. nih.govmdpi.com Research suggests these compounds can exert neuroprotective effects by downregulating key pathways responsible for the manifestation of neuropathological features and neurodegeneration. nih.govmdpi.com The mechanisms underlying these effects are multifaceted and may involve the modulation of neuroinflammation and oxidative stress, which are common pathological factors in many neurodegenerative diseases. mdpi.commdpi.comresearchgate.net By influencing these cellular signaling cascades, this compound derivatives may help protect neurons from damage and death. nih.gov

Gut-Brain Axis Research and Tryptophan Metabolite Balance in Neurological Health

The gut-brain axis, a bidirectional communication system between the gut microbiota and the central nervous system, is a rapidly growing area of research. researchgate.net Tryptophan metabolites, produced by both the host and the gut microbiome, are crucial signaling molecules within this axis. nih.govnih.gov The gut microbiome can metabolize dietary tryptophan into various bioactive compounds, including those in the kynurenine and indole (B1671886) pathways, thereby influencing the balance of neuroactive metabolites available to the host. frontiersin.orgmdpi.com

A balanced metabolism of tryptophan is critical for neurological homeostasis. nih.gov An imbalance between tryptophan-derived metabolites such as this compound, kynurenic acid, and the neurotoxic quinolinic acid can trigger or worsen neurological diseases. nih.govmdpi.com Therefore, understanding how the gut microbiome influences the levels of these metabolites is essential for comprehending their role in neurological health and disease. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

The therapeutic potential of this compound is largely realized through its synthetic derivatives, making structure-activity relationship (SAR) studies crucial for drug development. nih.govijpsjournal.com The this compound scaffold provides a versatile platform for chemical modification, allowing for the creation of large compound libraries to assess how structural changes impact biological activity. nih.govijpsjournal.com

SAR studies have been instrumental in optimizing the potency and selectivity of this compound derivatives for various targets.

Antiviral Agents : In the development of HCV NS5B inhibitors, SAR studies guided the modification of substituents on the this compound core to enhance binding to the allosteric site, dramatically improving inhibitory potency. nih.gov

Antitubercular Agents : Research on anthranilic acids as inhibitors of the enzyme MabA (FabG1) in Mycobacterium tuberculosis has explored the bioisosteric replacement of amide and carboxylic acid functions and modifications of the phenyl ring to increase potency. mdpi.com These studies found that introducing a bulky substituent at specific positions was important for activity, suggesting the creation of new hydrophobic interactions within the enzyme's binding pocket. mdpi.com

Amyloid Aggregation Inhibitors : For potential Alzheimer's disease therapeutics, a series of N-phenyl this compound analogs were synthesized to study their ability to inhibit beta-amyloid aggregation, providing insights into the structural requirements for this activity. researchgate.net

These studies demonstrate that systematic modifications to the this compound structure are a powerful tool for identifying lead compounds and optimizing their pharmacological profiles for a wide range of diseases. nih.govsums.ac.ir

Influence of Substituents on Biological Potency

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the this compound core and its N-aryl ring. Structure-activity relationship (SAR) studies have revealed that modifications to this scaffold can either enhance or diminish the therapeutic potency of these compounds, depending on the target and the specific biological activity being investigated.

For anti-inflammatory applications, the substitution pattern on the N-aryl ring can lead to conflicting results depending on the assay used. sciepub.compharmacy180.com In the ultraviolet erythema assay, the general order of activity for monosubstituted derivatives is 3' > 2' > 4'. The trifluoromethyl (CF3) group, as seen in flufenamic acid, is particularly potent in this assay. sciepub.compharmacy180.com Conversely, in the rat paw edema assay, a 2'-chloro derivative is more potent than the corresponding 3'-chloro analogue. sciepub.compharmacy180.com For disubstituted derivatives with identical substituents, a 2',3'-disubstitution pattern, found in mefenamic acid, appears to be the most effective for anti-inflammatory activity. sciepub.compharmacy180.com However, substitution on the this compound ring itself generally leads to a reduction in activity. sciepub.compharmacy180.com

In the context of antitubercular agents, research on this compound derivatives as inhibitors of the enzyme MabA (FabG1) has shown that bulky and hydrophobic substituents are preferable for activity. mdpi.com An increase in halogen size on the phenyl ring of the this compound core has been correlated with an increase in activity. mdpi.com Further SAR studies exploring modifications of the iodophenyl ring have demonstrated that the introduction of a pyrazole (B372694) in the 4-position of the phenyl ring can improve activity, while the introduction of an unsubstituted alkyne in the same position leads to a decrease in potency. mdpi.com

The development of novel this compound derivatives as potential anticancer agents has also shed light on the influence of substituents. For a series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)this compound, structural variations led to compounds with potent in vitro growth inhibitory properties against human tumor cell lines, with GI50 values in the nanomolar to low micromolar range. acs.org One notable example, a pyridinyl ester, exhibited a significant number of GI50 values at concentrations lower than 10⁻⁷ M across a full panel of human tumor cell lines. acs.org

Quantitative structure-activity relationship (QSAR) studies on this compound-based matrix metalloproteinase (MMP) inhibitors have indicated that the sulfonamide group plays a crucial role in their inhibitory activity. nih.gov The effectiveness of this group can be enhanced by the presence of nitrogen-containing substituents on the aryl rings or the sulfonamide nitrogen itself, which can increase the electronic character of the sulfonamide group. nih.gov In this class of compounds, the hydrophobic character of the molecules was not found to be advantageous and, in some cases, had a detrimental effect on activity. nih.gov

Below is a data table summarizing the influence of various substituents on the biological potency of this compound derivatives based on available research findings.

Compound Class Substituent Modification Effect on Biological Potency Reference Compound/Group
Anti-inflammatory (Fenamates)Substitution on the this compound ringGenerally reduces activityUnsubstituted this compound ring
Anti-inflammatory (Fenamates)Monosubstitution on the N-aryl ring (UV erythema assay)Order of activity: 3' > 2' > 4'Unsubstituted N-aryl ring
Anti-inflammatory (Fenamates)Disubstitution on the N-aryl ring (identical substituents)2',3'-disubstitution is most effectiveOther disubstitution patterns
Antitubercular (MabA inhibitors)Introduction of a pyrazole at position 4 of the phenyl ringImproved activityIodine atom at position 5
Antitubercular (MabA inhibitors)Introduction of an unsubstituted alkyne at position 4 of the phenyl ringDecreased potencyIodine atom at position 5
AnticancerPyridinyl ester of N-(2-(trifluoromethyl)pyridin-4-yl)this compoundPotent in vitro antiproliferative efficacy (GI50 < 10⁻⁷ M)Other (hetero)aryl esters
MMP InhibitorsNitrogen-containing substituents on aryl rings or sulfonamide nitrogenIncreases electronic character and enhances activityCompounds without these substituents

Design Principles for Modulating Biological Activity

The design of potent and selective this compound derivatives is guided by several key medicinal chemistry principles. The this compound scaffold is considered a "privileged" structure, meaning it can serve as a versatile template for the development of ligands for a diverse range of biological targets. nih.gov This adaptability allows for the creation of large compound libraries and facilitates comprehensive SAR analysis to identify promising lead compounds. nih.gov

A fundamental design principle is the strategic modification of the core structure to optimize interactions with the biological target. For instance, in the development of anti-inflammatory fenamates, it has been established that the NH moiety of the this compound is essential for activity. sciepub.compharmacy180.com Replacing this group with O, CH2, S, SO2, or N-acetyl functionalities significantly diminishes the anti-inflammatory effect. sciepub.compharmacy180.com Similarly, the position of the carboxylic acid group is critical; this compound (2-aminobenzoic acid) derivatives are active, whereas their meta- and para-aminobenzoic acid analogues are not. sciepub.compharmacy180.com

Bioisosteric replacement is another powerful design strategy employed to modulate the biological activity and physicochemical properties of this compound derivatives. This involves substituting a functional group with another that has similar spatial and electronic characteristics. A classic example is the replacement of the carboxylic acid function with a tetrazole ring, which is an isostere of the carboxylic acid group. This modification has been shown to retain anti-inflammatory activity. sciepub.compharmacy180.com In the design of quorum sensing inhibitors, a 1,3,4-oxadiazole (B1194373) ring has been used as a bioisostere for amide and ester groups to link halogen-substituted anthranilic acids with other pharmacophores. mdpi.com

The creation of hybrid molecules by combining the this compound scaffold with other known pharmacophores is a design principle aimed at developing agents with enhanced or novel biological activities. nih.gov This approach has been utilized to synthesize new anti-inflammatory agents by creating hybrids with phenyl or benzyl (B1604629) substituents, which have demonstrated significant effects in preventing albumin denaturation. nih.gov Another example is the synthesis of hybrid molecules of this compound with 2-(3-chlorophenyl)ethylamine (B57567) and its amides to develop new antispasmodic agents. sums.ac.ir

In silico design methodologies, such as molecular docking, play an increasingly important role in the rational design of this compound derivatives. ijper.org These computational tools allow for the prediction of binding affinities and interaction modes of designed molecules with their target proteins, thereby guiding the synthesis of the most promising candidates. ijper.org This approach has been used in the design of multitarget drugs for metabolic syndrome, where this compound served as a molecular template. nih.gov

The table below outlines key design principles that have been successfully applied to modulate the biological activity of this compound derivatives.

Design Principle Application Example Desired Outcome
Scaffold Hopping/Privileged Scaffold Using the this compound core to develop inhibitors for various targets like COX, MMPs, and microbial enzymes.Development of novel therapeutic agents for a wide range of diseases.
Structure-Activity Relationship (SAR) Guided Modification Maintaining the essential NH moiety and ortho-carboxylic acid group for anti-inflammatory activity.Retention or enhancement of a specific biological activity.
Bioisosteric Replacement Replacing the carboxylic acid group with a tetrazole ring in anti-inflammatory agents.Improved metabolic stability, bioavailability, or retention of activity with modified properties.
Hybrid Molecule Design Combining this compound with other pharmacophores to create novel anti-inflammatory or antispasmodic agents.Enhanced potency, dual-acting compounds, or novel mechanisms of action.
In Silico and Docking-Based Design Predicting the binding of designed this compound derivatives to target proteins to guide synthesis.Rational design of potent and selective inhibitors, reducing trial-and-error in synthesis.

Spectroscopic and Analytical Characterization of Anthranilic Acid

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of anthranilic acid by providing information about the chemical environment of its atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). solubilityofthings.commdpi.com

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. In a typical solvent like acetone-d6, the aromatic protons appear as a complex set of multiplets due to spin-spin coupling. For instance, the proton at position 3 (H3) resonates as a doublet of doublets (dd) around 7.83 ppm. rsc.org The chemical shifts and coupling constants are sensitive to the solvent used. For example, in DMSO-d6, the aromatic protons appear at different chemical shifts. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In methanol-d4, the carboxylic acid carbon (C7) shows a signal around 170.8 ppm, while the carbon attached to the amino group (C2) resonates at approximately 151.8 ppm. acadiau.ca The remaining aromatic carbons appear in the range of 112.0 to 134.0 ppm. acadiau.ca In D₂O, the chemical shifts are slightly different, with the carboxylic carbon appearing at 178.904 ppm. bmrb.io

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, further confirming the structural assignment. solubilityofthings.comrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H Chemical Shift (ppm) in Acetone-d6 rsc.org ¹³C Chemical Shift (ppm) in Methanol-d4 acadiau.ca
H3 7.83 (dd) -
H4 6.56 (ddd) -
H5 7.25 (ddd) -
H6 6.79 (dd) -
NH₂ 6.41 (s, br) -
COOH 3.30 (s, br) -
C1 - 115.9
C2 - 151.8
C3 - 117.4
C4 - 134.0
C5 - 132.2
C6 - 112.0

Note: Chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. kau.edu.sabas.bg The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of the amine (NH₂), carboxylic acid (COOH), and aromatic ring moieties.

Key vibrational bands observed in the FTIR spectrum of this compound include:

O-H Stretching: A broad band is typically observed in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group.

N-H Stretching: The amino group shows asymmetric and symmetric stretching vibrations. In the solid state, these bands can be found around 3390 cm⁻¹ and in the 3240-3324 cm⁻¹ region. orientjchem.org In supersonic jet studies, the NH stretch involving the bonded hydrogen atom is observed at 3394 cm⁻¹. researchgate.netacs.org

C=O Stretching: The carbonyl stretching of the carboxylic acid group appears as a strong band, typically around 1679 cm⁻¹. orientjchem.org

C=C Stretching: Aromatic C=C stretching vibrations are observed in the 1453-1574 cm⁻¹ range. bas.bg

C-N Stretching: The C-N stretching vibration is typically found around 1230 cm⁻¹. bas.bg

The position and shape of these bands can be influenced by intermolecular and intramolecular hydrogen bonding. jocpr.com For instance, the dramatic strengthening of the intramolecular hydrogen bond in the excited state leads to a significant shift in the N-H stretching frequency. researchgate.netacs.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Reference(s)
Carboxylic Acid O-H Stretch 2500-3300 (broad) jocpr.com
Amino N-H Stretch 3240-3394 orientjchem.orgresearchgate.netacs.org
Carbonyl C=O Stretch ~1679 orientjchem.org
Aromatic Ring C=C Stretch 1453-1574 bas.bg

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from π→π* and n→π* electronic transitions. orientjchem.org

In ethanol (B145695), this compound exhibits absorption maxima that can be influenced by the solvent environment. kau.edu.sa For instance, studies have shown absorption maxima around 324 nm and 337.86 nm. nih.goviapchem.org The spectrum is sensitive to solvent polarity and pH. acs.org For example, in a 0.1 M phosphate (B84403) buffer solution (pH 7.2), a strong absorption peak is observed at 324.3 nm, attributed to an n→π* transition involving a non-bonding electron from the carbonyl or amine group. iapchem.org The absorption spectrum of this compound can show hypochromicity (a decrease in absorbance) upon interaction with other molecules like DNA. iapchem.orgiapchem.org

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. solubilityofthings.com The molecular weight of this compound is 137.14 g/mol . In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺•) is observed at m/z 137.

The fragmentation of this compound under EI conditions is influenced by the "ortho effect," where the adjacent amino and carboxylic acid groups interact, leading to specific fragmentation pathways that are different from its meta and para isomers. nist.gov A characteristic fragmentation involves the loss of water (H₂O) to form an ion at m/z 119, which is often the base peak. mdpi.com This is followed by the loss of carbon monoxide (CO). The fragmentation pattern can be complex and provide valuable structural information. mdpi.comsemanticscholar.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule and its fragments with high accuracy. acadiau.ca

Table 3: Key Mass Spectrometry Fragments of this compound

m/z Ion Description Reference(s)
137 [M]⁺• Molecular Ion massbank.eu
120 [M-NH₃]⁺• or [M-OH]⁺ Loss of ammonia (B1221849) or hydroxyl radical massbank.eu
119 [M-H₂O]⁺• Loss of water mdpi.com

This compound is a fluorescent molecule, and its emission properties are highly sensitive to its environment, making it a useful fluorescent probe. acadiau.caaip.org Its fluorescence arises from the decay of an excited electronic state to the ground state.

This compound typically displays a broad emission band in the blue region of the spectrum, generally centered between 380 and 420 nm. acadiau.ca This emission has a significant intramolecular charge transfer (ICT) character, driven by the electron-donating amino group and the electron-withdrawing carboxylic acid group positioned ortho to each other. acadiau.caresearchgate.net In a phosphate buffer at pH 7.4, this compound exhibits a fluorescence lifetime of 8.6 ns. researchgate.net

The fluorescence emission of this compound is significantly influenced by the polarity and hydrogen-bonding properties of the solvent, a phenomenon known as solvatochromism. acs.orgnih.gov

Polarity: An increase in solvent polarity generally leads to a red-shift (a shift to longer wavelengths) of the emission maximum. bioone.org This indicates that the excited state of this compound is more polar than its ground state. The Stokes shift, which is the difference between the absorption and emission maxima, is linearly correlated with solvent polarity parameters, highlighting the major role of hydrogen bonding effects. acs.orgnih.gov

Hydrogen Bonding: The hydrogen-bonding capability of the solvent plays a crucial role. In non-polar solvents, the formation of an intramolecular hydrogen bond is favored, which can promote non-radiative decay and reduce the fluorescence quantum yield. acadiau.ca Conversely, in polar, hydrogen-bond-donating solvents like methanol (B129727), the interaction between the fluorophore and the solvent can weaken the intramolecular hydrogen bond, leading to a higher quantum yield. acadiau.ca For example, the fluorescence quantum yield of this compound is 0.43 in methanol and 0.26 in chloroform. acadiau.ca The shortest fluorescence lifetime is observed in non-polar cyclohexane, which is attributed to intramolecular hydrogen transfer in the excited state. acs.orgnih.gov

Table 4: Solvent Effects on Fluorescence Properties of this compound

Solvent Emission Max (nm) Quantum Yield (Φf) Reference(s)
Methanol ~405 (polar) 0.43 acadiau.cabioone.org
Chloroform - 0.26 acadiau.ca
Ethanol - 0.64 ± 0.06 bioone.org

Fluorescence Spectroscopy and Photophysical Properties

pH Sensitivity as a Spectroscopic Probe

The spectroscopic properties of this compound are highly sensitive to changes in pH, making it a useful probe for monitoring the acidity of its environment. This sensitivity arises from the presence of both an acidic carboxylic group and a basic amino group, which can exist in different protonation states depending on the pH.

The fluorescence intensity of this compound is notably pH-dependent. Maximum fluorescence is typically observed in the pH range of 2.0 to 3.5. psu.edu As the pH increases above 4.0, the intrinsic fluorescence becomes negligible. psu.edu This change is accompanied by a hypsochromic (blue) shift in both the excitation and emission maxima, which is attributed to the ionization of the carboxylic group. psu.edu The pKa value for the carboxylic acid group has been estimated to be around 4.50, while the pKa for the excited state (pKa*) is approximately 4.44, as determined from spectral shifts in absorption and fluorescence spectra at different pH levels. acs.orgnih.gov The amino group's pKa in water is approximately 2.17. wikipedia.org These distinct changes in spectroscopic properties make this compound a suitable fluorescent probe for estimating the local acidity of binding sites in macromolecules within a pH range of 3.0 to 7.0. acs.orgnih.gov

PropertypH Range/ValueObservationReference
Maximum Fluorescence2.0–3.5Strongest fluorescence intensity psu.edu
Fluorescence above pH 4.0> 4.0Negligible fluorescence psu.edu
Spectral Shift above pH 4.0> 4.0Hypsochromic shift in excitation and emission psu.edu
Ground State pKa (Carboxyl)~4.50Determined from absorption/fluorescence shifts acs.orgnih.gov
Excited State pKa* (Carboxyl)~4.44Determined from absorption/fluorescence shifts acs.orgnih.gov
pKa (Amino)~2.17In aqueous solution wikipedia.org
Utility as a Probe3.0–7.0Suitable for estimating local acidity acs.orgnih.gov
Franck-Condon Analysis for Excited State Geometry

Franck-Condon analysis of the laser-induced fluorescence (LIF) excitation spectrum of this compound provides detailed information about the changes in its molecular geometry upon electronic excitation from the ground state (S₀) to the first excited singlet state (S₁).

Upon S₀ → S₁ excitation, a significant change occurs in the intramolecular hydrogen bond between the amino and carboxyl groups. This hydrogen bond becomes considerably stronger in the excited state. nih.gov The most reliable analyses predict a dramatic shortening of the O···H distance by approximately 31 ± 1.5 picometers, from about 1.91 Å in the ground state to 1.60 Å in the excited state. halide-crylink.comresearchgate.net

Furthermore, the geometry of the aromatic ring undergoes notable changes, particularly in bond length alternation and CCC valence angles. nih.govaip.org These geometric rearrangements induce strong fundamental bands in the excitation spectrum. nih.gov The analysis of these band intensities, aided by quantum chemical calculations such as time-dependent density functional theory (TD-DFT), allows for the determination of displacement parameters for the vibrational modes that are active in the spectrum. nih.govhalide-crylink.com This detailed analysis confirms that upon excitation, there is a reorientation and constriction of the 6-membered ring formed by the intramolecular hydrogen bond. rsc.org

Geometric ParameterChange upon S₀ → S₁ ExcitationMethod of DeterminationReference
Intramolecular Hydrogen BondBecomes significantly strongerFranck-Condon Analysis of LIF spectra nih.gov
O···H DistanceShortens by ~31 pm (from 1.91 Å to 1.60 Å)LIF+CC2 Franck-Condon fitting halide-crylink.comresearchgate.net
Aromatic RingSignificant changes in bond length alternation and valence anglesFranck-Condon Analysis of LIF spectra nih.govaip.org
H-chelate RingConstriction and reorientationAnalysis of vibronic structure rsc.org

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its related compounds. High-performance liquid chromatography (HPLC) is a particularly powerful tool for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for determining the purity of this compound and for identifying and quantifying any impurities. semanticscholar.orgijrti.orgarastirmax.com These methods are crucial for quality control in pharmaceutical and chemical manufacturing. ijrti.orgarastirmax.com

A typical HPLC method for this compound analysis might employ a C18 column. semanticscholar.orgnih.gov For instance, one method for the determination of this compound in urine uses a mobile phase consisting of a mixture of 80 mM potassium dihydrogenphosphate (pH adjusted to 3.0) and acetonitrile (B52724) (65:35, v/v) at a flow rate of 1.0 ml/min. tandfonline.com Detection is often achieved using a fluorescence detector, with an excitation wavelength of 340 nm and an emission wavelength of 410 nm, which provides high sensitivity. tandfonline.com Another approach for analyzing this compound and its derivatives in urine utilizes a mobile phase of methanol in a 40 mmol/L acetate (B1210297) buffer with UV detection at 254 nm. rsc.org

HPLC methods are also vital for impurity profiling, which involves the detection, identification, and quantification of process-related impurities and degradation products. ijrti.orgconicet.gov.ar The development of stability-indicating HPLC methods allows for the separation of the active pharmaceutical ingredient (API) from its potential degradation products, ensuring the stability and safety of the final product. semanticscholar.org Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) are powerful tools for the structural elucidation of unknown impurities without the need for their isolation. conicet.gov.arajrconline.org

HPLC MethodColumnMobile PhaseDetectionApplicationReference
RP-HPLCChemcosorb 5-ODS-H80mM KH₂PO₄ (pH 3.0)-acetonitrile (65:35)Fluorescence (Ex: 340 nm, Em: 410 nm)Determination in urine tandfonline.com
RP-HPLCC18Methanol in 40 mmol/L acetate bufferUV (254 nm)Determination in urine rsc.org
RP-HPLCC18Methanol:water (80:20 v/v)Photo Diode Array (PDA)Purity determination semanticscholar.org
WAX-HPLCAmino column0 to 200 mM ammonium (B1175870) acetate (pH 4.5) with 5% acetonitrileUV (330 nm) or Fluorescence (Ex: 330 nm, Em: 420 nm)Separation of glycan conjugates nih.gov

X-ray Crystallography for Molecular and Complex Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal, providing unequivocal information about molecular structure, conformation, and intermolecular interactions.

Solid this compound exists in different polymorphic forms. The form stable at room temperature has a monoclinic crystal system (space group P2₁cn), and the crystal structure reveals the presence of two non-equivalent molecules in the asymmetric unit. vulcanchem.comroyalsocietypublishing.org In this solid state, this compound exists as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). vulcanchem.com Above 81°C, it undergoes a phase transition to an orthorhombic form (space group Pbca). wikipedia.orgvulcanchem.com

X-ray crystallography is also invaluable for elucidating the structure of metal complexes and co-crystals of this compound. For example, the crystal structure of a binuclear lanthanum(III) complex with this compound showed that each lanthanum atom has a coordination number of eight and exhibits anti-prismatic coordination geometry. tandfonline.com In another study, a co-crystal of the antitumor drug temozolomide (B1682018) with this compound was analyzed, revealing that the this compound molecules form a carboxylic acid dimer through hydrogen bonds. researchgate.net The analysis of a proton-transfer compound formed between this compound and p-toluenesulfonic acid revealed a one-dimensional hydrogen-bonded network. tandfonline.com These structural studies are critical for understanding the coordination chemistry of this compound and for designing new materials with specific properties.

Compound/ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
This compound (Room Temp.)MonoclinicP2₁cnZwitterionic form, two non-equivalent molecules vulcanchem.comroyalsocietypublishing.org
This compound (>81°C)OrthorhombicPbcaNon-triboluminescent phase wikipedia.orgvulcanchem.com
Lanthanum(III)-Anthranilate ComplexMonoclinicP 21/nBinuclear structure, anti-prismatic geometry tandfonline.com
Temozolomide-Anthranilic Acid Co-crystalTriclinicP1This compound forms carboxylic acid dimers researchgate.net
2-Carboxyanilinium p-toluenesulfonate--One-dimensional hydrogen-bonded network tandfonline.com

Computational and Theoretical Investigations

Molecular Docking Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

Research has extensively used molecular docking to explore the potential of anthranilic acid derivatives as enzyme inhibitors. In one study, various derivatives were evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). jmchemsci.com Docking simulations were performed against prostaglandin (B15479496) G-H synthetase I and II. jmchemsci.comjmchemsci.com The results for twenty different derivatives showed binding energies ranging from -7.8 to -9.8 kcal/mol against prostaglandin G-H synthetase I. researchgate.net Compounds exhibiting the most favorable docking scores were found to fit well within the enzyme's binding pocket, forming stable complexes. jmchemsci.com

Another significant application has been in the search for antiviral agents. A series of 53 this compound-based analogues were docked into the "Thumb Pocket 2" allosteric site of the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. tandfonline.comtandfonline.com The docking studies successfully reproduced the binding mode of known co-crystallized inhibitors and identified key interactions. tandfonline.comtandfonline.com Notably, two crucial hydrogen bonds were observed between the carboxylate group of the inhibitors and the backbone amide nitrogens of amino acid residues Serine 476 and Tyrosine 477 in the enzyme. tandfonline.com

The versatility of the this compound scaffold has been explored against a wide range of other enzymatic targets.

Cholinesterases and α-Glycosidase: Novel hydrazones derived from this compound were identified as potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.gov Molecular docking revealed strong binding affinities, with values ranging from -9.00 to -9.70 kcal/mol for AChE, -10.60 to -11.60 kcal/mol for BChE, and -9.30 to -10.30 kcal/mol for α-glycosidase. nih.gov

Metabolic Syndrome Targets: A 5-aminothis compound derivative was identified through docking as a potential multitarget drug for metabolic syndrome, showing high theoretical affinity for PPAR-α, PPAR-γ, and HMG-CoA reductase. mdpi.comnih.gov

G Protein-Coupled Receptors: Derivatives were discovered as antagonists for the orphan G protein-coupled receptor GPR17. nih.gov Docking studies indicated that the compounds bind to a site characterized by positively charged arginine residues within a lipophilic pocket. nih.gov

Replication Protein A (RPA): A structure-guided medicinal chemistry approach was used to optimize an this compound-based series, yielding a compound that binds to the RPA70N domain with an affinity of 812 nM, inhibiting its protein-protein interactions. dntb.gov.ua

Table 1: Summary of Molecular Docking Studies on this compound Derivatives

Target Enzyme/Protein Type of this compound Derivative Key Findings and Binding Scores
Prostaglandin G-H Synthetase I (COX-1) Various substituted derivatives Binding energies ranged from -7.8 to -9.8 kcal/mol. researchgate.net
HCV NS5B Polymerase 53 different analogues Docked into "Thumb Pocket 2" allosteric site; formed H-bonds with S476 and Y477. tandfonline.comtandfonline.com
Acetylcholinesterase (AChE) Hydrazone derivatives Binding affinities ranged from -9.00 to -9.70 kcal/mol. nih.gov
Butyrylcholinesterase (BChE) Hydrazone derivatives Binding affinities ranged from -10.60 to -11.60 kcal/mol. nih.gov
α-Glycosidase Hydrazone derivatives Binding affinities ranged from -9.30 to -10.30 kcal/mol. nih.gov
PPAR-α, PPAR-γ, HMG-CoA Reductase 5-aminothis compound derivative Identified as a potential multitarget ligand based on high theoretical affinity. mdpi.com
G Protein-Coupled Receptor 17 (GPR17) Substituted amide derivatives Binding site characterized by arginine residues and a lipophilic pocket. nih.gov
Replication Protein A (RPA70N) Substituted benzamide (B126) derivative Optimized compound binds with an affinity (Ki) of 812 nM. dntb.gov.ua

Density Functional Theory (DFT) Calculations for Electronic Structure and Solvation

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties.

DFT calculations have been crucial in characterizing the electronic properties of this compound derivatives to correlate their structure with their biological activity. jmchemsci.com Studies have utilized the B3LYP functional with basis sets like 6-311G to optimize molecular structures and calculate key electronic parameters. jmchemsci.comjmchemsci.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into chemical reactivity. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability. mdpi.com Contour maps of the molecular electrostatic potential (MEP) have been examined to display charge density distributions, identifying electrophilic and nucleophilic sites relevant to potential biological interactions. jmchemsci.comjmchemsci.com From the HOMO and LUMO energies, various quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω) have been calculated to further quantify the reactivity of these molecules. jmchemsci.commdpi.com

The solvation process of this compound, particularly its interaction with water, has also been investigated using DFT. acs.orgnih.gov Calculations at the B3LYP/6-311++G(2d,p) level of theory on this compound-water complexes revealed that a stepwise addition of one to three water molecules leads to preferential solvation of the carboxylic acid (COOH) group in a closed-cyclic geometry. acs.orgnih.gov These theoretical studies support experimental observations that the neutral form of this compound is solvated by approximately three water molecules in dioxane/buffer binary mixtures. acs.org

More advanced theoretical studies have explored the electronic structure of the this compound homodimer. mdpi.comresearchgate.net These investigations, using methods like DFT/TDDFT and CC2, have characterized the nature of its low-energy singlet excited states. The results show that upon excitation, the electronic charge is almost entirely localized on one of the two monomer units, leading to a significant change in the electronic structure and hydrogen bonding strength of the excited monomer. mdpi.comresearchgate.net

Table 2: Applications of Density Functional Theory (DFT) in this compound Research

System Studied DFT Method / Basis Set Key Properties Investigated
This compound derivatives B3LYP / 6-311G HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), electronegativity, chemical hardness. jmchemsci.comjmchemsci.com
This compound-water complexes B3LYP / 6-311++G(2d,p) Solvation geometry, preferential interaction sites with water molecules. acs.orgnih.gov
This compound homodimer TDDFT (B3LYP, CAM-B3LYP) Nature of low-energy excited states, symmetry breaking, changes in electron density upon excitation. mdpi.comresearchgate.net
This compound hybrids B3LYP / 6-311G(d,p) Geometry optimization, MEP analysis, HOMO-LUMO analysis for stability and reactivity. nih.gov
This compound and derivatives DFT with CPCM solvation model Calculation of pK microdissociation constants. researchgate.net

In Silico Approaches for Inhibitor Design

In silico inhibitor design encompasses a range of computational techniques that are used to identify and optimize novel drug candidates. These approaches go beyond single-docking experiments and often involve multi-step workflows, including virtual screening, quantitative structure-activity relationship (QSAR) modeling, and fragment-based design.

A powerful strategy combining several computational methods was employed to discover new this compound-based inhibitors of HCV replication. tandfonline.comtandfonline.com This workflow involved:

Molecular Docking: A library of known inhibitors was docked into the HCV NS5B polymerase to establish a reliable binding model. tandfonline.com

3D-QSAR Modeling: A Comparative Molecular Field Analysis (CoMFA) model was built using the docking poses. This model quantitatively relates the 3D structural features of the molecules to their biological activity, providing a predictive tool. tandfonline.com

Virtual Screening: The validated 3D-QSAR model was used to screen the PubChem database for other this compound-based analogues, prioritizing new compounds with potentially high inhibitory activity before their synthesis. tandfonline.comtandfonline.com

Another successful application of in silico design involved the development of multitarget ligands for Metabolic Syndrome (MetS), a complex disease requiring treatment for multiple conditions. mdpi.comnih.gov Researchers designed a virtual library of 90 this compound derivatives and performed molecular docking against several MetS-related targets, including PPAR-α, PPAR-γ, and HMG-CoA reductase. mdpi.com By analyzing the theoretical affinities across multiple targets, a lead compound was identified that showed a balanced profile, which was then synthesized and validated through in vivo testing. mdpi.comnih.gov

Structure-guided optimization represents another key in silico approach. This method was used to develop inhibitors for Replication Protein A (RPA), a protein involved in the DNA damage response. dntb.gov.ua Starting from initial "hit" compounds identified in a high-throughput screen, an iterative process of medicinal chemistry, guided by structural information from computational models, was used to systematically modify the this compound scaffold. This led to the development of a potent compound with significantly improved binding affinity for the target protein. dntb.gov.ua

Table 3: Overview of In Silico Inhibitor Design Strategies for this compound-Based Compounds

Methodology Target Objective and Outcome
Docking, 3D-QSAR (CoMFA), Virtual Screening HCV NS5B Polymerase To identify novel inhibitors of HCV replication from the PubChem database. tandfonline.comtandfonline.com
Docking-based design of a virtual library PPAR-α, PPAR-γ, HMG-CoA Reductase To design a multitarget ligand for Metabolic Syndrome; a lead candidate was identified, synthesized, and tested. mdpi.comnih.gov
High-Throughput Screening followed by Structure-Guided Optimization Replication Protein A (RPA) To optimize an initial hit compound, resulting in a potent inhibitor with nanomolar binding affinity. dntb.gov.ua
PASS and ProTox-II prediction Various (general biological activity) In silico prediction of anti-inflammatory and spasmolytic activity and toxicity for novel this compound hybrids. mdpi.com

Research Applications and Emerging Areas

Application as Fluorescent Probes in Macromolecular Studies

The inherent fluorescence of the anthraniloyl group makes it a valuable tool for investigating the structure, dynamics, and interactions of macromolecules like proteins and nucleic acids. thermofisher.com Its fluorescence is notably sensitive to the polarity of its local environment, a property that is extensively exploited in these studies. nih.gov

Anthranilic acid derivatives serve as effective fluorescent probes for monitoring protein conformational changes and dynamics. thermofisher.comscholaris.ca When incorporated into a protein, the probe's fluorescence emission spectrum can shift in response to changes in the surrounding microenvironment, such as those occurring during protein folding, substrate binding, or interaction with other molecules. nih.govscholaris.ca For instance, a blue shift in the emission of L-Anap, a fluorescent noncanonical amino acid, indicates a less polar environment. nih.gov This sensitivity allows researchers to track structural rearrangements in real-time. elifesciences.org Methods like transition metal ion fluorescence resonance energy transfer (tmFRET) utilize fluorescent noncanonical amino acids to measure intramolecular distances and their changes with high precision, providing insights into the energetics and mechanisms of protein conformational transitions. nih.govelifesciences.org

Fluorescence Resonance Energy Transfer (FRET) assays based on this compound are used to quantitatively measure enzyme activity. nih.gov In a typical setup, a substrate peptide is synthesized with an this compound derivative (acting as the fluorophore) at one end and a quencher moiety at another. nih.gov A prime example is an assay developed for the integral membrane proteases ZMPSTE24 and Ste24. nih.gov This assay employs a peptide substrate containing 2-aminobenzoic acid (Abz) at the N-terminus and a dinitrophenol (DNP) quencher downstream. nih.gov In the intact peptide, the quencher suppresses the fluorescence of Abz. nih.gov When the enzyme cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzymatic activity. nih.gov This real-time, quantitative method is a valuable tool for kinetic analysis and understanding the catalytic mechanisms of proteases. nih.gov

The ability of boronic acids to form stable, reversible cyclic esters with 1,2- and 1,3-diols is a chemical principle that has been adapted for sensing applications. mdpi.comnih.gov This interaction can be harnessed to detect specific cellular states or molecules. For example, a sophisticated system for dopamine (B1211576) detection was developed using a polythis compound (PAA) film. mdpi.com In this system, 3-Aminophenylboronic acid was tethered to the PAA film. mdpi.com The carboxylic acid group of the this compound units in the polymer was crucial for both the processability of the polymer and for providing a covalent attachment point for the boronic acid group. mdpi.com The attached boronic acid groups are capable of reversibly binding dopamine, a 1,2-diol, through the formation of a stable cyclic ester, allowing for its detection. mdpi.com This demonstrates how the functional groups of this compound can be integrated into materials designed to respond to specific biological molecules. mdpi.com

Selective Stable Isotope Labeling in Biomolecular NMR

In the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, selective isotope labeling is a powerful technique for simplifying complex spectra and studying the structure and dynamics of large proteins. nih.govnih.gov this compound has been identified as a key metabolic precursor for the exclusive labeling of tryptophan side chains. nih.govnih.govresearchgate.net By providing isotopically labeled (e.g., ¹³C, ¹⁵N, ²H) this compound in the cell culture medium during protein expression, the labels are incorporated specifically into the indole (B1671886) ring of tryptophan residues. nih.govnih.govresearchgate.net

This approach offers several advantages:

Spectral Simplification: It allows researchers to focus on specific signals from tryptophan residues, which are often located in functionally important regions like hydrophobic cores or protein-protein interfaces. cortecnet.com

Dynamic Studies: Synthesizing specific isotopologues of this compound can install isolated ¹³C-¹H spin systems in the tryptophan side chain. nih.gov This is a versatile tool for investigating side-chain motion using relaxation-based NMR experiments without interference from strong scalar couplings to adjacent carbons. nih.gov

Minimal Scrambling: Using this compound as a precursor results in minimal scrambling of the isotopes to other amino acids, ensuring high specificity of the label. nih.govresearchgate.net

This method represents a significant addition to the toolkit for aromatic residue labeling, complementing other precursors like indole for tryptophan labeling or phenylpyruvate for tyrosine labeling. nih.govresearchgate.net

Integration into Advanced Materials Research (e.g., Conductive Polymers, Biosensors)

This compound is a valuable monomer for creating functional conducting polymers, particularly polythis compound (PAA) and copolymers with aniline (B41778) (PANI). mdpi.comuclan.ac.uk These materials are explored for a range of applications in smart materials and devices, including biosensors, corrosion protection, and memory devices. mdpi.comuclan.ac.ukresearchgate.net

PAA and its copolymers offer distinct advantages over the more common polyaniline:

Improved Solubility and Processability: The presence of the polar carboxylic acid group enhances the polymer's solubility and makes it easier to process. mdpi.com

Enhanced Electroactivity: The carboxylate group enables self-doping, allowing the polymer to retain its electrical conductivity at higher pH levels (pH > 4), a significant limitation for PANI. mdpi.com

Chemical Functionality: The carboxylic acid group provides a versatile handle for post-polymer modification. mdpi.com It can be used to tether biological agents like enzymes or DNA probes for biosensor development, or to chelate metal ions for creating catalytic nanoparticles. mdpi.comuclan.ac.uknih.gov

In biosensing, for example, the carboxyl groups on a PAA-modified electrode can be used to covalently immobilize DNA probes through the formation of amide linkages with amine-modified DNA. nih.gov This creates a stable and sensitive platform for detecting specific DNA sequences. The combination of conductivity for signal transduction and functional groups for bioreceptor attachment makes this compound-based polymers highly attractive for the next generation of biosensors. mdpi.comnih.gov

FeaturePolyaniline (PANI)Polythis compound (PAA) / CopolymersReference
Conductivity High, but lost above pH 4Retained at higher pH (>4) due to self-doping mdpi.com
Solubility Generally poorImproved due to polar -COOH groups mdpi.com
Functionality LimitedVersatile -COOH group for chemical modification mdpi.comnih.gov
Applications Conducting materials, EMI shieldingBiosensors, anti-corrosion, photovoltaics mdpi.comuclan.ac.uk

Metabolic Engineering for Enhanced this compound Production

This compound is an important platform chemical and a precursor to the amino acid tryptophan. researchgate.netnih.gov Significant research has focused on metabolic engineering of microorganisms to overproduce this compound from simple carbon sources like glucose. nih.gov The primary strategy involves modifying the tryptophan biosynthesis pathway to accumulate its precursor, chorismate, and channel it towards this compound. nih.govfrontiersin.org

Key metabolic engineering strategies in various microorganisms include:

Disrupting Competing Pathways: Deleting genes that encode for enzymes that convert chorismate into other products. For example, deleting the pheA gene (chorismate mutase) in Pseudomonas putida prevents the drain of chorismate towards phenylalanine and tyrosine synthesis. nih.gov

Blocking Downstream Conversion: Deleting the trpDC operon, which encodes enzymes that convert anthranilate to the next intermediate in the tryptophan pathway, leads to the accumulation of anthranilate. nih.gov

Overexpressing Key Enzymes: Increasing the expression of feedback-resistant versions of key enzymes. This includes the anthranilate synthase (encoded by trpE and trpG), which converts chorismate to anthranilate, and the DAHP synthase (encoded by aroG), the first enzyme in the common aromatic pathway. nih.govd-nb.info

In Situ Product Removal: Using an extractant solvent during fermentation to remove this compound from the culture medium as it is produced. researchgate.net This strategy, known as two-phase extractive cultivation, mitigates product toxicity and feedback inhibition, leading to higher final titers. researchgate.net

These combined efforts have led to significant production levels in various engineered microbes.

Engineered MicroorganismKey Genetic ModificationsProduction Titer (g/L)Reference
Escherichia coliOverexpression of feedback-resistant enzymes, pathway optimization~4.0 nih.govfrontiersin.org
Pseudomonas putida KT2440Deletion of trpDC and pheA, overexpression of aroG and trpEG1.54 nih.gov
Corynebacterium glutamicumIntroduction of feedback-resistant DAHP synthase, modulation of aroK and trpD5.9 d-nb.info
Escherichia coliBiosensor-assisted cell selection and in situ product removal0.688 researchgate.net

Coordination Chemistry and Metal-Ligand Complex Research

This compound's ability to form stable complexes with a variety of metal ions has made it a subject of significant interest in coordination chemistry. Its structure, featuring both a carboxylic acid and an amino group on an aromatic ring, allows it to act as a versatile chelating ligand. These functional groups provide donor atoms (oxygen and nitrogen) that can coordinate with metal ions, leading to the formation of metal-ligand complexes with diverse geometries and properties. nih.govrhhz.netresearchgate.net

The coordination behavior of this compound and its derivatives has been extensively studied, revealing its capacity to form complexes with a wide range of transition metals, including but not limited to zinc(II), copper(II), nickel(II), cobalt(II), iron(II), and silver(I). nih.govmdpi.comsjctni.edu The resulting metal chelates often exhibit enhanced biological activities compared to the free ligand, a phenomenon that has spurred research into their potential therapeutic applications. mdpi.comchemrevlett.com

Characterization of these metal complexes is typically achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is crucial for determining the coordination sites of the ligand, with shifts in the vibrational frequencies of the C=O and N-H groups indicating their involvement in bonding with the metal ion. sjctni.edu Electronic spectroscopy (UV-Vis) provides insights into the geometry of the complexes, while magnetic susceptibility measurements help to determine their electronic structure. nih.govsjctni.edu

Design and Characterization of Metal Chelates with Enhanced Biological Functionality

A primary focus of research in this area is the design and synthesis of this compound-based metal chelates with tailored biological activities. By systematically modifying the structure of the this compound ligand or varying the coordinated metal ion, researchers can fine-tune the properties of the resulting complexes to achieve desired biological effects. rhhz.netmdpi.com

A significant body of research has demonstrated that metal complexes of this compound and its derivatives often exhibit superior biological profiles compared to the uncomplexed ligands and metal salts alone. mdpi.comresearchgate.net This enhancement is often attributed to chelation, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Key Research Findings:

Antimicrobial and Antifungal Activity: Numerous studies have reported the potent antimicrobial and antifungal properties of this compound metal complexes. For instance, silver(I) complexes of this compound have shown significant activity against various plant pathogens, including bacteria, fungi, and nematodes. nih.govmdpi.com Similarly, complexes of N-phenyl this compound with copper, nickel, and cobalt have demonstrated higher activity against several bacterial and fungal species compared to the free ligand. mdpi.com Mixed ligand complexes involving this compound have also been investigated, with a cadmium(II) complex showing promising inhibitory activity against a range of bacteria and fungi. ajol.info

α-Glucosidase Inhibition: Metal complexes of this compound derivatives have emerged as a novel class of non-competitive α-glucosidase inhibitors, which are relevant for managing diabetes. rhhz.netmdpi.com Notably, silver(I) complexes of halogen- and nitro-substituted anthranilic acids displayed potent inhibitory activity, with one silver(I) complex of 3,5-dichlorothis compound being particularly effective. rhhz.net The inhibitory potency of these complexes was found to be significantly greater than that of the free ligands. mdpi.com

Anticancer Activity: The cytotoxic effects of this compound-derived metal complexes against various cancer cell lines have also been explored. For example, novel complexes synthesized from trifluorinated this compound derivatives were investigated for their cytotoxic effects on human lung and cervical cancer cells. mdpi.com

Catalytic Activity: Beyond their biological applications, certain this compound metal complexes have shown potential as catalysts. For example, cobalt(II) and copper(II) complexes have demonstrated high catalytic activity in the reduction of 4-nitrophenol. nih.govresearchgate.net

The synthesis of these biologically active metal complexes is often straightforward. A common method involves reacting an aqueous solution of a metal salt with a solution of this compound, typically in the presence of a base to deprotonate the carboxylic acid group. nih.gov The resulting precipitate can then be isolated, purified, and characterized.

Table of Synthesized this compound Metal Complexes and Their Observed Biological Activities

Metal Ion Ligand Observed Biological Activity
Ag(I) This compound Antibacterial, Antifungal, Nematocidal nih.govmdpi.com
Ag(I) Halogen- and nitro-substituted anthranilic acids α-Glucosidase inhibition rhhz.net
Co(II), Ni(II), Cu(II) N-phenyl this compound Antibacterial, Antifungal mdpi.comsjctni.edu
Cd(II), Co(II), Pb(II), Cu(II) Ligand from this compound and phthalic anhydride (B1165640) Antibacterial mdpi.com
Cu(II), Ni(II), Pb(II), Sn(II), Mn(II) Schiff base from piperonal (B3395001) and this compound Antibacterial, Antioxidant mdpi.com
Co(II), Zn(II) Trifluorinated this compound derivatives Cytotoxic (Anticancer) mdpi.com
Co(II), Cu(II) This compound Catalytic (reduction of 4-nitrophenol) nih.govresearchgate.net
Cd(II) This compound and pyridine-2-aldoxime (B213160) (mixed ligand) Antibacterial, Antifungal ajol.info
Cr(III), Fe(III), Zn(II), Hg(II), Sn(II), Pb(II) N-aminoquinolino-2-one and this compound hydrazide (mixed ligand) Antibacterial erpublications.com

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to synthesize and characterize anthranilic acid derivatives in pharmaceutical research?

  • Methodological Answer : this compound derivatives, such as quinazolinones, are synthesized via condensation reactions. For example, substituted quinazolin-4-ones can be prepared using this compound, primary amines, and acylating agents (e.g., acetic anhydride or benzoyl chloride). Retrosynthetic analysis guides solvent and reagent selection to optimize yield and purity . Characterization involves powder X-ray diffraction (PXRD) to identify polymorphs, Fourier-transform infrared spectroscopy (FT-IR) for functional group analysis, and scanning/transmission electron microscopy (SEM/TEM) to assess crystal morphology. Solvent choice (e.g., ethanol vs. acetonitrile) significantly influences polymorphism and crystal size, as shown in confined crystallization studies using zeolite matrices .

Q. How can researchers determine the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer : Thermodynamic properties like enthalpy of combustion (ΔcH°solid = -3353.83 ± 0.80 kJ/mol) and sublimation (ΔsubH° = 104.90–111.60 kJ/mol) are measured using calorimetry and thermogravimetric analysis. Temperature-dependent heat capacity (Cp) values are calculated via the Joback method and validated against experimental data from sources like NIST. These properties are critical for predicting stability in drug formulations or environmental systems .

Q. What spectroscopic techniques are effective in analyzing this compound’s tautomeric equilibria in different solvents?

  • Methodological Answer : High-level ab initio calculations combined with UV-Vis spectroscopy and nuclear magnetic resonance (NMR) are used to study tautomeric forms (e.g., conformers I and II). Solvent polarity and hydrogen-bonding capacity alter equilibrium ratios, which are quantified using computational models (e.g., density functional theory) and validated experimentally .

Advanced Research Questions

Q. How does this compound regulate bacterial pathogenicity and quorum sensing in Ralstonia solanacearum?

  • Methodological Answer : this compound binds to the transcriptional regulator RaaR via its LysR_substrate domain, inducing conformational changes that enhance DNA promoter binding. This activates genes controlling motility, biofilm formation, and virulence (e.g., phcB and solI). Researchers use isothermal titration calorimetry (ITC) to measure binding affinity and site-directed mutagenesis (e.g., L191A/L192A substitutions) to identify critical residues. Comparative studies with Pseudomonas aeruginosa highlight distinctions between this compound signaling and canonical PQS systems .

Q. What experimental strategies resolve contradictions in this compound’s neurological effects (neuroprotective vs. neurotoxic)?

  • Methodological Answer : Conflicting results arise from host-microbiome metabolic interactions and study design variability. To address this:

  • Use gnotobiotic models to isolate host vs. microbial contributions.
  • Apply longitudinal metabolomics (e.g., UPLC-QTOF-MS) to track serum this compound levels alongside clinical depression scores .
  • Control for diet, comorbidities, and concurrent medications. Studies show this compound correlates with major depressive disorder risk (54% increase in serum levels) but lacks consensus due to confounding factors .

Q. How does confined crystallization within mesoporous matrices improve this compound’s pharmaceutical performance?

  • Methodological Answer : Zeolite matrices restrict crystal growth to nanopores (20 nm diameter), yielding uniform needle-like morphologies. Solvent selection (ethanol vs. acetonitrile) dictates polymorph formation (I or II), validated via PXRD and FT-IR . This method enhances dissolution rates and bioavailability, critical for API formulation. Process optimization involves adjusting matrix pore size and cooling rates to control nucleation .

Q. What computational approaches predict this compound’s behavior in chromatographic separations?

  • Methodological Answer : Mobile phase Liquid Chromatography-Stability (MLS) models incorporate pH and solvent composition (e.g., methanol content) to predict retention times. Experimental validation at pH 4 and 20% methanol refines these models, accounting for ionization states and hydrophobic interactions .

Data Contradiction Analysis

Q. Why do studies report divergent roles for this compound in the kynurenine pathway (neurotoxic vs. biomarker)?

  • Methodological Answer : Discrepancies stem from:

  • Sample heterogeneity : Human studies often fail to control microbiome diversity, which contributes ~30–50% of circulating this compound .
  • Analytical sensitivity : Metabolomic platforms (e.g., LC-MS vs. ELISA) vary in detection limits for low-abundance metabolites.
  • Temporal dynamics : Acute vs. chronic exposure models yield different outcomes. For example, elevated this compound precedes depressive episodes but may not directly induce neurotoxicity .

Methodological Best Practices

  • For bacterial studies : Combine genetic knockout strains (raaR mutants) with RNA-seq to map this compound-regulated pathways .
  • For pharmaceutical applications : Use confocal microscopy to visualize crystal growth within mesoporous matrices .
  • For neurological research : Integrate metagenomic sequencing with metabolomics to disentangle host-microbe interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.